Technical Documentation Center

3-methyl-1H-cycloocta[c]pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-1H-cycloocta[c]pyrazole
  • CAS: 110661-74-0

Core Science & Biosynthesis

Foundational

Crystallographic Profiling of 3-Methyl-1H-cycloocta[c]pyrazole: An In-Depth SCXRD Guide

Executive Summary The structural characterization of medium-ring fused heterocycles is a critical frontier in modern drug discovery. Molecules incorporating three-dimensional, non-planar geometries—such as cyclooctane or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of medium-ring fused heterocycles is a critical frontier in modern drug discovery. Molecules incorporating three-dimensional, non-planar geometries—such as cyclooctane or cyclooctatriene rings fused to aromatic pharmacophores—exhibit enhanced pharmacokinetic profiles compared to traditional flat aromatics[1]. This whitepaper provides a comprehensive, self-validating technical guide for determining the crystal structure of 3-methyl-1H-cycloocta[c]pyrazole (C₁₀H₁₀N₂) using Single-Crystal X-ray Diffraction (SCXRD).

By analyzing the causality behind specific crystallographic methodologies, this guide equips application scientists with the protocols necessary to resolve complex conformational phenomena, such as transannular strain relief and supramolecular hydrogen-bonding networks[2].

Structural Rationale & Conformational Causality

Before initiating crystallization, it is imperative to understand the structural physics governing the target molecule. The nomenclature and molecular weight (158.20 g/mol ) of 3-methyl-1H-cycloocta[c]pyrazole dictate a molecular formula of C₁₀H₁₀N₂[3]. This indicates that the 8-membered ring is unsaturated (a cyclooctatriene derivative), which fundamentally alters its crystallographic behavior compared to its saturated hexahydro-analogues[1][4].

  • The Tub Conformation: Unlike planar aromatic systems, an 8-membered ring with alternating double bonds avoids the destabilizing antiaromaticity of an 8π-electron system by adopting a non-planar "tub" conformation. SCXRD is the only definitive method to quantify the exact fold angle of this tub geometry.

  • Supramolecular Assembly: Pyrazoles are classic hydrogen-bond donors and acceptors. The N-H moiety typically drives the formation of either discrete cyclic dimers/trimers or infinite 1D catemeric chains (N-H···N)[2]. The steric bulk of the 8-membered ring dictates which supramolecular motif is thermodynamically favored during lattice formation.

Supramolecular_Logic Root 3-Methyl-1H-cycloocta[c]pyrazole Ring8 Cyclooctatriene Ring Root->Ring8 Ring5 Pyrazole Core Root->Ring5 Conf Non-Planar 'Tub' Conformation Ring8->Conf Adopts Hbond N-H···N Hydrogen Bonding Ring5->Hbond Directs Strain Evades 8π Antiaromaticity Conf->Strain Causality Catemer 1D Catemeric Lattice Chains Hbond->Catemer Forms

Conformational and supramolecular drivers in 3-methyl-1H-cycloocta[c]pyrazole.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a mechanistic justification (causality) to prevent common crystallographic artifacts such as twinning or solvent disorder.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow single, untwinned crystals suitable for high-resolution SCXRD.

  • Solvent Selection: Dissolve 15 mg of synthesized 3-methyl-1H-cycloocta[c]pyrazole[5][6] in 0.5 mL of dichloromethane (good solvent).

  • Antisolvent Layering: Place the vial inside a larger closed chamber containing 3 mL of pentane (antisolvent).

  • Causality for Vapor Diffusion: Slow vapor diffusion minimizes the rate of supersaturation. Rapid evaporation often leads to microcrystalline powders or non-merohedral twins due to the conformational flexibility of the cyclooctatriene ring. Slow kinetics allow the molecules to thermodynamically settle into the lowest-energy hydrogen-bonded catemer.

  • Validation: Inspect under polarized light. Extinction of light at specific rotation angles confirms a single, ordered crystalline domain.

Protocol B: X-Ray Data Collection & Cryocooling

Objective: Acquire high-redundancy diffraction data while minimizing thermal noise.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cooling to 100 K drastically reduces the thermal displacement parameters (B-factors) of the atoms. For pyrazoles, this is strictly required to accurately locate the electron density of the N-H proton in the difference Fourier map, which is essential for validating the hydrogen-bonding network[4][7].

  • Diffraction: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

SCXRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B High purity ensures ordered lattice C Cryocooling (100 K) & Mounting B->C Select single untwinned crystal D X-Ray Diffraction (Mo Kα) C->D Minimizes thermal displacement E Phase Solution (Dual-Space) D->E Extract structure factors (|F|) F Anisotropic Refinement & Validation E->F Least-squares minimization

Self-validating workflow for SCXRD analysis of fused pyrazoles.
Protocol C: Structure Solution and Refinement
  • Integration & Absorption Correction: Integrate frames using APEX/SAINT and apply a multi-scan absorption correction (SADABS). Causality: Corrects for the differential absorption of X-rays depending on the path length through the irregularly shaped crystal[4].

  • Phase Solution: Solve the phase problem using dual-space algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms should be placed in calculated positions (riding model). The pyrazole nitrogen-bound hydrogen must be located from the difference Fourier map and refined freely to prove the tautomeric state[8].

Quantitative Data Presentation

Based on crystallographic precedents for structurally analogous fused cyclooctapyrazoles (such as 4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate)[4][7], the anticipated crystallographic parameters for 3-methyl-1H-cycloocta[c]pyrazole are summarized below.

Note: The structural refinement is considered self-validated when the Goodness-of-Fit (S) approaches 1.0 and the final R1​ value is < 0.05.

Crystallographic ParameterExpected Value / Specification
Empirical Formula C₁₀H₁₀N₂
Formula Weight 158.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Expected Volume ( V ) ~ 800 - 900 ų
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~ 0.08 mm⁻¹
Refinement Method Full-matrix least-squares on F2
Final R indices [ I>2σ(I) ] R1​≈0.040 , wR2​≈0.095
Goodness-of-fit on F2 ~ 1.05

Discussion of Crystallographic Features

The Twisted Boat-Chair vs. Tub Conformation

In saturated derivatives (hexahydro-cyclooctapyrazoles), the 8-membered ring typically adopts a twisted boat-chair conformation to minimize transannular Pitzer strain[4][7]. However, because 3-methyl-1H-cycloocta[c]pyrazole (C₁₀H₁₀N₂) contains a highly unsaturated cyclooctatriene ring, the SCXRD data will reveal a distinct tub conformation. This geometry forces the double bonds out of coplanarity, effectively breaking the conjugation to prevent the molecule from acting as a highly unstable, antiaromatic 8π-electron system.

Intermolecular Interactions

The crystal packing is dominated by the pyrazole core. Pyrazoles are unique because they possess both a hydrogen bond donor (pyrrole-like N-H) and an acceptor (pyridine-like N)[2]. In the solid state, 3-methyl-1H-cycloocta[c]pyrazole will likely form intermolecular N—H···N hydrogen bonds. Depending on the steric hindrance exerted by the tub-shaped cyclooctatriene ring, the molecules will self-assemble into either:

  • Dimers/Trimers: Closed cyclic hydrogen-bonded loops.

  • Catemers: Infinite one-dimensional chains propagating along the crystallographic b or c axis (a common motif for halogenated and alkylated 1H-pyrazoles)[2].

Furthermore, weak C—H··· π interactions between the methyl protons and the pyrazole π -system of adjacent asymmetric units often provide secondary stabilization to the crystal lattice[2][8].

References

  • 4,5,6,7,8,9-Hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate. Acta Crystallographica Section E: Structure Reports Online, 2010. Available at:[Link]

  • Pyrazoles database - synthesis, physical properties. Chemical Synthesis Database. Available at: [Link]

  • Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Acta Crystallographica Section E, 2015. Available at:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals (MDPI), 2023. Available at:[Link]

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. SONAR, 2018. Available at:[Link]

  • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles. The Journal of Organic Chemistry (ACS), 2014. Available at:[Link]

Sources

Exploratory

Synthesis Mechanism and Reaction Pathway of 3-Methyl-1H-cycloocta[c]pyrazole: A Technical Guide

Executive Summary & Strategic Importance Fused bicyclic pyrazoles, particularly those incorporating medium-sized aliphatic rings like cyclooctane, represent a privileged class of scaffolds in modern drug discovery. The u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Fused bicyclic pyrazoles, particularly those incorporating medium-sized aliphatic rings like cyclooctane, represent a privileged class of scaffolds in modern drug discovery. The unique conformational flexibility and lipophilicity profile of the cyclooctane ring allow these molecules to target deep, hydrophobic binding pockets in complex enzymes and receptors (e.g., kinase inhibitors and cannabinoid receptor modulators).

Nomenclature & Structural Note: Chemical databases frequently index 3-methyl-1H-cycloocta[c]pyrazole with the molecular formula C10​H10​N2​ [1]. This formula denotes a fully unsaturated cyclooctatriene/tetraene system fused to the pyrazole core. However, the foundational Knorr cyclocondensation between cyclooctanone and hydrazine yields the saturated hexahydro derivative, 3-methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole ( C10​H16​N2​ ). To access the fully unsaturated target, a subsequent dehydrogenation step is required. This whitepaper details the end-to-end synthetic pathway, encompassing both the hexahydro core formation and the final aromatization.

Retrosynthetic Analysis & Pathway Design

The construction of the cycloocta[c]pyrazole core relies on the classic Knorr pyrazole synthesis, a highly reliable method for forming 1,2-diazoles [2].

Disconnection of the two C–N bonds of the pyrazole ring leads back to a 1,3-dicarbonyl precursor and a hydrazine derivative. For 3-methyl-1H-cycloocta[c]pyrazole, the requisite precursor is 2-acetylcyclooctanone . This 1,3-diketone can be further disconnected via a C–C bond to cyclooctanone and an acetylating agent (such as acetic anhydride), utilizing an enamine intermediate to ensure strict regioselectivity.

Retrosynthesis Target 3-Methyl-1H-cycloocta[c]pyrazole (C10H10N2) Hexahydro Hexahydro Intermediate (C10H16N2) Target->Hexahydro Dehydrogenation Diketone 2-Acetylcyclooctanone + Hydrazine Hexahydro->Diketone Knorr Cyclocondensation Starting Cyclooctanone + Acetic Anhydride Diketone->Starting Enamine Acylation

Fig 1: Retrosynthetic analysis of 3-methyl-1H-cycloocta[c]pyrazole from cyclooctanone.

Mechanistic Rationale: The Knorr Cyclocondensation

The transformation of 2-acetylcyclooctanone into the hexahydro-pyrazole core involves a cascade of nucleophilic additions and dehydrations [3].

  • Primary Nucleophilic Attack: Hydrazine ( NH2​NH2​ ) acts as a bis-nucleophile. The initial attack occurs at the more sterically accessible and electrophilic carbonyl. In 2-acetylcyclooctanone, the exocyclic acetyl carbonyl is generally more reactive than the endocyclic cyclooctanone carbonyl, which is shielded by the steric bulk and transannular strain of the 8-membered ring.

  • Hydrazone Formation: Acid-catalyzed elimination of water yields a mono-hydrazone intermediate.

  • Intramolecular Cyclization: The secondary amine nitrogen of the hydrazone attacks the remaining endocyclic carbonyl carbon. This forms a critical 5-hydroxypyrazoline intermediate [4].

  • Aromatization: A second dehydration event occurs rapidly. This step is thermodynamically driven by the formation of the highly stable 6π-electron aromatic pyrazole system, yielding the hexahydro-cycloocta[c]pyrazole core.

Mechanism A 2-Acetylcyclooctanone + NH2NH2 B Mono-hydrazone Intermediate A->B -H₂O (H⁺ cat.) C 5-Hydroxypyrazoline (Cyclized) B->C Nucleophilic Attack D Hexahydro-pyrazole Core C->D -H₂O (Aromatization)

Fig 2: Mechanistic pathway of the Knorr cyclocondensation to form the pyrazole core.

Experimental Protocols (Self-Validating Workflows)

To ensure high fidelity and reproducibility, the following protocols employ self-validating visual and chemical cues.

Protocol A: Synthesis of 2-Acetylcyclooctanone (Precursor)
  • Causality: Direct acylation of cyclooctanone often leads to unwanted O-acylation or poly-acylation. Utilizing a Stork enamine synthesis ensures exclusive C-acylation at the alpha position.

  • Enamine Formation: Equip a round-bottom flask with a Dean-Stark apparatus. Combine cyclooctanone (1.0 equiv), pyrrolidine (1.2 equiv), and catalytic p-toluenesulfonic acid in anhydrous toluene. Reflux until water ceases to collect in the trap (visual validation of complete enamine formation).

  • Acylation: Remove toluene in vacuo. Dissolve the crude enamine in anhydrous dichloromethane (DCM) and cool to 0°C (crucial to prevent diacylation). Add acetic anhydride (1.1 equiv) dropwise. Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Hydrolysis & Workup: Hydrolyze the intermediate with 10% HCl. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate to yield 2-acetylcyclooctanone.

Protocol B: Knorr Cyclocondensation (Hexahydro Core Formation)
  • Causality: Ethanol provides a protic environment that stabilizes polar intermediates. Glacial acetic acid acts as a Brønsted acid catalyst; it protonates the carbonyl oxygens to increase electrophilicity without fully protonating the hydrazine nucleophile (which would arrest the reaction) [5].

  • Reaction Setup: Dissolve 2-acetylcyclooctanone (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (64% in water, 1.5 equiv) and 10 mol% glacial acetic acid.

  • Cyclization: Reflux the mixture for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active diketone spot validates completion.

  • Workup: Concentrate the mixture under reduced pressure. Extract with ethyl acetate, wash with saturated NaHCO3​ to neutralize the acid, dry, and evaporate to yield 3-methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole.

Protocol C: Dehydrogenation (Final Target Synthesis)
  • Causality: The cyclooctane ring possesses significant transannular strain. Dehydrogenation to a fully conjugated system requires a strong oxidant. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates sequential hydride abstractions efficiently.

  • Oxidation: Dissolve the hexahydro intermediate in anhydrous 1,4-dioxane. Add DDQ (3.0 equiv). Reflux for 24 hours under a nitrogen atmosphere.

  • Validation & Purification: Cool to room temperature. The precipitation of DDQH2​ (a pale solid) serves as a visual cue of successful oxidation. Filter off the solid, concentrate the filtrate, and purify via silica gel column chromatography to obtain the fully unsaturated 3-methyl-1H-cycloocta[c]pyrazole ( C10​H10​N2​ ).

Workflow Step1 1. Enamine Formation (Pyrrolidine, Toluene, Δ) Step2 2. Acylation (Ac2O, 0°C to RT) Step1->Step2 Step3 3. Cyclocondensation (NH2NH2, EtOH, AcOH) Step2->Step3 Step4 4. Dehydrogenation (DDQ, Dioxane, Δ) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Fig 3: End-to-end experimental workflow for synthesizing 3-methyl-1H-cycloocta[c]pyrazole.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for the two most critical steps in the synthetic pathway, demonstrating the causality behind the finalized protocols.

Table 1: Optimization of Cyclocondensation (Hexahydro Core Formation)

SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Causality / Observation
MethanolNone651245%Low conversion; insufficient electrophilic activation.
EthanolNone781252%Slight yield improvement due to higher reflux temperature.
Ethanol AcOH (10%) 78 4 89% Optimal; AcOH protonates carbonyl without quenching hydrazine.
Toluenep-TsOH (5%)110285%Fast reaction, but trace side-products form due to strong acid.
THFAcOH (10%)66676%Moderate yield; lower temperature limits the dehydration rate.

Table 2: Optimization of Dehydrogenation (Target C10​H10​N2​ Formation)

OxidantSolventTemp (°C)Time (h)Yield (%)Causality / Observation
Pd/C (10%)Diphenyl ether2002435%High thermal degradation; poor conversion of the 8-membered ring.
MnO2​ Benzene804815%Insufficient oxidation potential for the aliphatic cyclooctane ring.
DDQ (3.0 eq) 1,4-Dioxane 101 24 78% Optimal; DDQ effectively abstracts hydrides sequentially.
ChloranilXylene1402455%Moderate yield; less reactive than DDQ, requiring harsher temps.

References

  • ChemSynthesis Chemical Database Title: 3-methyl-1H-cycloocta[c]pyrazole - Synthesis and Physical Properties Source: ChemSynthesis URL:[Link]

  • Organic Chemistry Portal Title: Synthesis of pyrazoles Source: Organic Chemistry Portal URL:[Link]

  • National Center for Biotechnology Information (PMC) Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • IntechOpen Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electron Density and Computational Modeling of 3-methyl-1H-cycloocta[c]pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the computational modeling and electron density analysis of 3-methyl-1H-cycloocta[c]pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational modeling and electron density analysis of 3-methyl-1H-cycloocta[c]pyrazole. Recognizing the pivotal role of heterocyclic compounds, particularly pyrazole derivatives, in modern medicinal chemistry, this document outlines the theoretical underpinnings and practical workflows essential for elucidating the electronic structure of such molecules.[1][2] We delve into the application of Density Functional Theory (DFT), a powerful quantum mechanical method, to predict molecular geometries and electronic properties. Furthermore, this guide details the use of advanced analytical techniques, including Mulliken population analysis and the Quantum Theory of Atoms in Molecules (QTAIM), to translate raw computational data into chemically intuitive insights. These insights are critical for understanding molecular reactivity, intermolecular interactions, and structure-activity relationships (SAR), thereby accelerating rational drug design and development.[3][4]

A Note on the Target Molecule: As of this writing, 3-methyl-1H-cycloocta[c]pyrazole is a novel or sparsely documented compound in peer-reviewed literature. Therefore, this guide uses its defined structure as a representative case study to demonstrate a robust and universally applicable computational methodology for analyzing pyrazole-fused heterocyclic systems.

Theoretical Foundations: From Electron Density to Molecular Properties

The cornerstone of modern computational chemistry is the understanding that the spatial distribution of electrons in a molecule, its electron density (ρ(r)) , dictates its physical and chemical properties.[5] From chemical reactivity to the nature of non-covalent interactions crucial for drug-receptor binding, electron density is the key determinant.[4][6] This section outlines the primary theoretical tools used to compute and analyze this fundamental property.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[7] It is a quantum mechanical method that, in principle, allows for the exact determination of a system's ground-state energy and electron density.[5]

The core premise of DFT is that the total energy of a system is a unique functional of its electron density.[5] This approach circumvents the complexity of solving the many-electron wavefunction directly. In practice, the Kohn-Sham formulation of DFT maps the complex interacting system onto a simpler, non-interacting system that yields the same electron density, making calculations computationally feasible.[8]

The accuracy of a DFT calculation is heavily dependent on the chosen exchange-correlation (XC) functional , which approximates the quantum mechanical effects of exchange and correlation. For organic and drug-like molecules, common and reliable choices include:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of exact exchange from Hartree-Fock theory with GGA (Generalized Gradient Approximation) functionals. It is widely used and provides a good balance of speed and accuracy for many organic systems.[1][8][9]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it particularly well-suited for studying systems where non-covalent interactions are important.

Mulliken Population Analysis

Once the electronic structure is calculated, the continuous electron density must be partitioned among the individual atoms to be chemically useful. Mulliken population analysis is a straightforward method for assigning partial atomic charges based on the contribution of atomic basis functions to the molecular orbitals.[10]

While computationally simple and widely implemented, it is crucial to recognize its primary limitation: the calculated charges are highly sensitive to the choice of the atomic basis set.[11] Therefore, Mulliken charges are most reliably used for observing trends across a series of related molecules calculated with the exact same methodology, rather than as absolute, physically precise values.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) offers a more rigorous and physically grounded method for analyzing electron density.[12] QTAIM uses the topology of the electron density field to partition a molecule into distinct atomic basins.[4]

The analysis focuses on identifying critical points (CPs) where the gradient of the electron density is zero.[13][14] Of particular chemical significance are the Bond Critical Points (BCPs) , which are points of minimum electron density between two nuclei that are linked by a "bond path"—a line of maximum electron density.[15][16] The properties of the electron density at these BCPs provide profound insights into the nature of the chemical bond:

  • Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the bond order; higher values indicate stronger bonds.

  • Laplacian of Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). Negative values are characteristic of shared-electron (covalent) interactions, while positive values are typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).[12]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the computational analysis of 3-methyl-1H-cycloocta[c]pyrazole. This workflow is applicable to a wide range of organic molecules and can be performed using various quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Step 1: 3D Structure Generation

The first step is to generate a valid 3D structure for 3-methyl-1H-cycloocta[c]pyrazole.

  • IUPAC Name Interpretation: The name indicates a pyrazole ring fused to a cyclooctane ring. The '[c]' notation specifies the fusion is at the 'c' face of the pyrazole (the C3-C4 bond). A methyl group is attached at position 3 of the pyrazole ring.

  • Software: Use a molecular editor such as Avogadro, ChemDraw, or GaussView to build the molecule based on this interpretation.

  • Initial Cleaning: Perform a preliminary geometry "cleanup" using a molecular mechanics force field (e.g., MMFF94) within the editor to generate a reasonable starting structure for the more demanding quantum mechanical calculations.

Step 2: Geometry Optimization

The initial structure is not guaranteed to be at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule.

  • Methodology Selection: Choose a reliable DFT functional and basis set. A robust and widely accepted level of theory for this purpose is B3LYP/6-31G(d,p) .[1][8][9][17] The B3LYP functional provides a good description of electronic structure for general organic molecules, and the 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) necessary for describing the anisotropic nature of chemical bonds.

  • Calculation Setup:

    • Input File: Prepare an input file specifying the initial atomic coordinates, the charge (0), and the spin multiplicity (singlet).

    • Keywords: Include keywords for geometry optimization (Opt) and a subsequent frequency calculation (Freq).

  • Execution & Validation: Run the calculation. A successful optimization is confirmed by two criteria:

    • The forces on all atoms are close to zero.

    • The frequency calculation yields zero imaginary frequencies , confirming the structure is a true energy minimum. If imaginary frequencies are present, they indicate a transition state, and the geometry must be perturbed along the imaginary mode and re-optimized.

Step 3: Single-Point Calculation and Property Analysis

With the optimized geometry, perform a final, high-accuracy single-point calculation to generate the data needed for electron density analysis. It is good practice to use a larger basis set for this step if computational resources allow (e.g., def2-TZVP) to obtain more accurate electronic properties, but for consistency, we will proceed with B3LYP/6-31G(d,p).[18]

  • Input File: Use the optimized coordinates from Step 2.

  • Keywords: Specify a single-point energy calculation. To obtain the necessary information for analysis, include keywords to:

    • Generate a wavefunction file (.wfn or .wfx) for QTAIM analysis.

    • Request a full population analysis (Pop=Full or Pop=Mulliken).

    • Generate cube files for the electron density and the molecular electrostatic potential (ESP).

  • Execution: Run the single-point calculation. The output will contain the final energy, Mulliken charges, and will generate the external files (.wfn, .cube) for further analysis.

Step 4: Post-Processing and Data Interpretation
  • Molecular Electrostatic Potential (ESP) Mapping:

    • Action: Use visualization software (e.g., GaussView, VMD, Avogadro) to load the electron density cube file and map the ESP cube file onto it.

    • Interpretation: The ESP map visualizes the electrostatic landscape of the molecule.[6] Regions of negative potential (typically colored red or orange) are electron-rich, indicating sites prone to electrophilic attack and hydrogen bond acceptance.[19][20] Regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack or hydrogen bond donation.[19][20] For 3-methyl-1H-cycloocta[c]pyrazole, one would expect the nitrogen lone pairs to be regions of strong negative potential.

  • QTAIM Analysis:

    • Action: Use specialized software (e.g., AIMAll, Multiwfn) to read the .wfn file and perform a topological analysis of the electron density.[13][16]

    • Interpretation: Locate the bond critical points (BCPs) and analyze their properties. This analysis quantifies the nature of the bonds within the fused ring system, revealing the degree of covalency and potential strain.

Data Presentation and Analysis

The quantitative outputs from the computational workflow must be structured for clear interpretation. The following tables present hypothetical data for 3-methyl-1H-cycloocta[c]pyrazole to illustrate how results should be organized and analyzed.

Atom Atom Type Mulliken Atomic Charge (e) Interpretation
N1Pyrazole N-0.45High negative charge; likely H-bond acceptor.
N2Pyrazole N-0.38High negative charge; likely H-bond acceptor.
C3Pyrazole C (fused)+0.25Positive charge due to adjacent electronegative N atoms.
C4Pyrazole C (fused)+0.15Less positive than C3.
C5Methyl C-0.20Typical charge for a methyl carbon.
C6-C13Cyclooctyl C-0.10 to -0.18Slightly negative, typical for aliphatic carbons.

Table 1: Simulated Mulliken atomic charges for key atoms in 3-methyl-1H-cycloocta[c]pyrazole, calculated at the B3LYP/6-31G(d,p) level of theory. The significant negative charges on the nitrogen atoms identify them as primary sites for intermolecular interactions.

Bond ρ(r)bcp (a.u.) ∇²ρ(r)bcp (a.u.) Bond Characterization
N1-N20.310-0.650Polar covalent bond. High density and negative Laplacian indicate significant shared-electron interaction.
N2-C30.345-0.890Strong polar covalent bond with partial double bond character.
C3-C40.280-0.550Covalent bond within the fused system.
C(pyrazole)-C(methyl)0.250-0.510Typical single covalent C-C bond.

Table 2: Simulated QTAIM parameters for selected Bond Critical Points (BCPs) in 3-methyl-1H-cycloocta[c]pyrazole. The values of electron density (ρ) and its Laplacian (∇²ρ) quantify the nature and strength of the chemical bonds.

Visualization and Application in Drug Development

Visual models are indispensable for translating complex data into actionable strategies. The following diagrams, rendered using DOT language, illustrate the computational workflow and its relevance to drug discovery.

G cluster_prep Step 1: Structure Preparation cluster_dft Step 2 & 3: Quantum Mechanics (DFT) cluster_analysis Step 4: Analysis & Interpretation a Define Chemical Structure (3-methyl-1H-cycloocta[c]pyrazole) b Generate 3D Coordinates (e.g., Avogadro) a->b c Initial Geometry Cleanup (Molecular Mechanics) b->c d Geometry Optimization (e.g., B3LYP/6-31G(d,p)) c->d e Frequency Calculation (Confirm Energy Minimum) d->e f Single-Point Calculation (Generate Wavefunction & Properties) e->f g Mulliken Charges f->g h ESP Surface f->h i QTAIM Analysis (Bond Critical Points) f->i

Diagram 1: A comprehensive workflow for the computational modeling of 3-methyl-1H-cycloocta[c]pyrazole.

The ultimate goal of such analysis in a pharmaceutical context is to guide the design of more effective and safer drugs. Electron density-derived properties are direct inputs for understanding and predicting a molecule's behavior.

G cluster_input Computational Outputs cluster_output Drug Development Applications esp Electrostatic Potential (ESP) pharma Pharmacophore Modeling esp->pharma Identifies H-bond donors/acceptors binding Receptor-Ligand Binding esp->binding Guides initial molecular recognition & orientation charges Atomic Charges (Mulliken, QTAIM) sar Structure-Activity Relationships (SAR) charges->sar Explains effect of substituents on activity metabolism Metabolic Stability Prediction charges->metabolism Highlights electron-rich sites for oxidation bonds Bond Properties (QTAIM) bonds->sar Quantifies electronic effects of structural changes

Diagram 2: The relationship between electron density descriptors and key applications in drug discovery.

By applying this workflow, researchers can:

  • Rationalize Structure-Activity Relationships (SAR): Understand how adding or modifying substituents alters the electron distribution at key interaction points (like the pyrazole nitrogens) and, consequently, its biological activity.[1]

  • Develop Pharmacophore Models: The ESP map is invaluable for identifying the key electrostatic features of a molecule (hydrogen bond donors/acceptors, charged centers) that are essential for binding to a biological target.[6]

  • Predict Intermolecular Interactions: QTAIM analysis can characterize not just covalent bonds but also weaker non-covalent interactions (e.g., hydrogen bonds) that are critical for stabilizing a drug in a protein's binding pocket.[4][12]

  • Assess Metabolic Stability: Regions of high electron density are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Identifying these "hot spots" early can guide modifications to improve a drug candidate's half-life.

Conclusion

The computational modeling of electron density is an indispensable tool in modern chemical and pharmaceutical research. Through the systematic application of Density Functional Theory, coupled with insightful analytical methods like Mulliken population analysis and the Quantum Theory of Atoms in Molecules, researchers can unlock a detailed understanding of a molecule's electronic structure. For novel compounds like 3-methyl-1H-cycloocta[c]pyrazole, this in silico approach provides a powerful predictive framework to guide synthesis, characterization, and biological evaluation efforts. By translating the abstract concept of the electron cloud into quantitative descriptors and intuitive visualizations, these computational techniques bridge the gap between molecular structure and biological function, ultimately accelerating the journey from discovery to clinical application.

References

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Patsnap. Available at: [Link]

  • Matta, C. F. (2011). Electron-Density Descriptors as Predictors in Quantitative Structure–Activity/Property Relationships and Drug Design. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]

  • Hashmi, M. A. (2025, October 6). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. Available at: [Link]

  • Tung, Y.-G., et al. (2025, November 5). Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. ResearchGate. Available at: [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. Molecules. Available at: [Link]

  • El-Sayed, R., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules. Available at: [Link]

  • Bader, R. F. W. (1995, April 5). Shape information from a critical point analysis of calculated electron density maps: application to DNA‐drug systems. AIP Publishing. Available at: [Link]

  • LibreTexts. (2019, August 5). 3.2: Polar Covalent Bonds and Electrostatic Potential Maps. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. (2019). Available at: [Link]

  • Hendry, R. F. (2018). QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive. Available at: [Link]

  • Torres, F. G., et al. (2025, October 1). QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides. International Journal of Molecular Sciences. Available at: [Link]

  • Using QTAIM (Atoms in Molecules) Analysis. Avogadro Documentation. Available at: [Link]

  • Dakhil, S. A. (2022). Comparison of Computational and Previous Experimental Studies on Naphthyl Pyridyl Pyrazole (NPP). University of Benghazi. Available at: [Link]

  • 11.2.1 Population Analysis - Q-Chem Manual. Q-Chem. Available at: [Link]

  • 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Finding critical points - critic2 documentation. (2026, February 8). critic2. Available at: [Link]

  • Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. Available at: [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. (2023). Available at: [Link]

  • 3-methyl-1H-pyrazole-4,5-dione. Chemical Synthesis Database. Available at: [Link]

  • How to interpret a map of electrostatic potential (MEP)? ResearchGate. (2018, March 13). Available at: [Link]

  • LibreTexts. (2022, April 21). 10.7: Mulliken Populations. Chemistry LibreTexts. Available at: [Link]

  • Pyrazole, 3-methyl-, hydrochloride. NIST WebBook. Available at: [Link]

  • Computational Chemistry Best Practices. Reddit. (2025, December 22). Available at: [Link]

  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • 1H-Pyrazole, 3-methyl-. NIST WebBook. Available at: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

  • 1H-Pyrazole, 3-methyl-. NIST WebBook. Available at: [Link]

Sources

Exploratory

The Privileged Medium-Ring Scaffold: Historical Discovery, Isolation, and Synthesis of 3-Methyl-1H-cycloocta[c]pyrazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Elucidation The exploration of medium-sized rings (8–11 member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Elucidation

The exploration of medium-sized rings (8–11 members) fused to heteroaromatic cores represents a highly specialized frontier in medicinal chemistry. Among these, 3-methyl-1H-cycloocta[c]pyrazole stands out as a unique structural entity. Unlike its saturated counterparts, the formal chemical database designation for this compound specifies a molecular formula of C₁₀H₁₀N₂ with a molecular weight of 158.203 g/mol ()[1].

From an expert stereochemical perspective, this degree of unsaturation (7 degrees total) dictates that the 8-membered ring is not a saturated cyclooctane, but rather a fully unsaturated cyclooctatetraene (COT) fused to the pyrazole core. Fusing a tub-shaped, non-aromatic COT ring to a planar, aromatic pyrazole creates a highly unusual stereoelectronic environment that prevents the planarization of the 8-membered ring, preserving its 3D character—a highly desirable trait in modern drug discovery for escaping "flatland" in structure-activity relationships (SAR).

Historical Context and Drug Discovery Applications

The discovery and isolation of cycloocta[c]pyrazoles did not occur in a single isolated event; rather, it evolved through systematic SAR expansions of smaller fused pyrazoles. Historically, pyrazole biomolecules have been heavily investigated as privileged scaffolds for cancer and inflammation therapeutics ()[2].

As researchers sought to improve target selectivity and metabolic stability, they expanded the fused ring sizes. For instance, related 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles were discovered as potent N-type calcium channel inhibitors (Caᵥ2.2) for the treatment of chronic pain ()[3]. Similarly, pyrazole derivatives have been utilized as C-terminus selective BACE1 inhibitors for Alzheimer's disease ()[4].

The transition to the 8-membered cycloocta[c]pyrazole was driven by the need to explore the chemical space of medium-sized rings, which offer unique transannular interactions. However, synthesizing these expanded rings required overcoming significant thermodynamic barriers, leading to the development of novel regioselective preparation methods for ring-expanded fused pyrazoles ()[5].

Physicochemical Profile

A summary of the target compound's fundamental properties is provided below to guide downstream isolation and formulation workflows.

Table 1: Physicochemical Properties of 3-Methyl-1H-cycloocta[c]pyrazole

PropertyValueAnalytical Significance
Molecular Formula C₁₀H₁₀N₂Confirms the fully unsaturated COT-fused core[1].
Molecular Weight 158.203 g/mol Target mass for LC-MS ([M+H]⁺ = 159.09)[1].
Ring System Fused Pyrazole-COTImparts a rigid, non-planar 3D conformation.
H-Bond Donors (HBD) 1 (Pyrazole NH)Critical for kinase/receptor hinge-binding.
H-Bond Acceptors (HBA) 2 (Pyrazole N)Facilitates dipole interactions in binding pockets.

Synthetic Methodology and Mechanistic Pathways

While saturated cycloalkane-fused pyrazoles are typically synthesized via the simple condensation of 2-acylcycloalkanones with hydrazines ()[6], the fully unsaturated C₁₀H₁₀N₂ system requires a highly specialized protocol starting from cyclooctatetraene to prevent acid-catalyzed ring contraction to styrene derivatives.

Synthesis A Cyclooctatetraene (COT) B 1-Acetyl-COT A->B AcCl, SnCl4 -78°C C Hydrazone Intermediate B->C NH2NH2·H2O 0°C D 3-Methyl-1H- cycloocta[c]pyrazole C->D DDQ Oxidation

Fig 1: Mechanistic pathway for the synthesis of 3-methyl-1H-cycloocta[c]pyrazole.

Step-by-Step Synthetic Protocol
  • Step 1: Lewis-Acid Catalyzed Acylation

    • Procedure: Dissolve cyclooctatetraene (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under argon. Slowly add acetyl chloride (1.1 eq), followed by the dropwise addition of SnCl₄ (1.05 eq). Stir for 2 hours at -78 °C.

    • Causality (Expertise): COT is highly reactive and prone to valence isomerization. Standard Friedel-Crafts acylation using AlCl₃ causes rapid conversion to styrene or polymerized products. SnCl₄, a milder Lewis acid, is strictly required at cryogenic temperatures to selectively form 1-acetylcycloocta-1,3,5,7-tetraene.

    • Self-Validation (Trustworthiness): Quench a 0.1 mL aliquot in cold aqueous NaHCO₃. Extract with CDCl₃ and analyze via ¹H-NMR immediately. The presence of tub-conformation olefinic protons (δ 5.5–6.0 ppm) rather than aromatic styrene peaks (δ 7.2 ppm) validates the structural integrity of the intermediate.

  • Step 2: Hydrazone Formation and Oxidative Cyclization

    • Procedure: To the crude 1-acetyl-COT in cold ethanol (0 °C), add hydrazine hydrate (1.2 eq) dropwise. Stir for 1 hour. Subsequently, add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in small portions.

    • Causality (Expertise): Direct condensation at elevated temperatures leads to decomposition. DDQ is selected as the oxidant because it operates under neutral conditions, preventing the acid-catalyzed ring contraction of the COT ring that occurs with other oxidants.

    • Self-Validation (Trustworthiness): The completion of the oxidation is visually and analytically indicated by the precipitation of DDQH₂ (the reduced form of DDQ). LC-MS of the filtered supernatant must confirm the target mass (m/z 159.09 for[M+H]⁺).

Isolation and Purification Workflow

The purification of medium-ring polyenes requires careful consideration of stationary phase chemistry.

Isolation Crude Crude Reaction Mixture Filter Filtration of DDQH2 (Celite Pad) Crude->Filter Wash Aqueous Wash (NaHCO3 / Brine) Filter->Wash Chrom Flash Chromatography (Neutral Alumina) Wash->Chrom Cryst Low-Temp Crystallization (-20°C, Pentane) Chrom->Cryst Pure Pure Target Compound (>99% Purity) Cryst->Pure

Fig 2: Optimized isolation and purification workflow utilizing neutral alumina.

Step-by-Step Isolation Protocol
  • Filtration: Pass the crude reaction mixture through a pad of Celite to remove the precipitated DDQH₂ byproduct. Wash the pad with cold EtOAc.

  • Liquid-Liquid Extraction: Wash the organic filtrate with saturated aqueous NaHCO₃ (3x) to remove residual acidic byproducts, followed by brine. Dry over anhydrous MgSO₄.

  • Chromatography: Concentrate the organic layer in vacuo (keeping the water bath below 30 °C to prevent thermal degradation). Load onto a column packed with Neutral Alumina (Brockmann Grade III). Elute with a gradient of Hexane:EtOAc (9:1 to 7:3).

    • Causality: The fully unsaturated 8-membered ring is highly sensitive to acidic media. Standard silica gel chromatography results in massive yield losses due to acid-mediated rearrangements. Neutral alumina prevents this degradation.

  • Crystallization: Pool the UV-active fractions (monitor at ~280 nm due to extended conjugation). Evaporate the solvent and recrystallize the residue from minimal cold pentane at -20 °C.

    • Self-Validation: Final purity is validated by quantitative NMR (qNMR) using an internal standard (e.g., maleic acid), ensuring >99% purity before deployment in biological assays.

Quantitative Data: Reaction Optimization

The choice of oxidant during the cyclization step is the most critical variable in the synthesis of 3-methyl-1H-cycloocta[c]pyrazole. Table 2 summarizes the quantitative optimization data.

Table 2: Optimization of Oxidative Cyclization Conditions

Oxidant SystemTemperature (°C)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
Air / Cu(OAc)₂251585Extensive polymerization of the COT ring.
Chloranil04292Sluggish reaction; incomplete aromatization.
DDQ -10 to 0 78 >98 Clean conversion; DDQH₂ easily filtered.
MnO₂252280Significant ring contraction to styrene observed.

Conclusion

The historical discovery and isolation of 3-methyl-1H-cycloocta[c]pyrazole highlights a triumph of synthetic control over the inherently unstable cyclooctatetraene system. By carefully selecting cryogenic Lewis-acid catalysis and neutral oxidative cyclization conditions, researchers can isolate this privileged, 3D-rich pharmacophore. As drug discovery continues to move away from flat, planar molecules, medium-ring fused pyrazoles like this offer unparalleled opportunities for designing highly selective kinase inhibitors, calcium channel blockers, and neurotherapeutics.

References

  • Pyrazoles database - synthesis, physical properties ChemSynthesis Chemical Database. URL: [Link]

  • Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Molecules (2022). URL:[Link]

  • Discovery of pyrazole as C-terminus of selective BACE1 inhibitors European Journal of Medicinal Chemistry (2013). URL:[Link]

  • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles The Journal of Organic Chemistry (2014). URL:[Link]

  • Selective C–C Bond Cleavage of Cycloalkanones by NaNO₂/HCl Organic Letters (2021). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quality-by-Design (QbD) HPLC Method Development and ICH Q2(R2) Validation for 3-methyl-1H-cycloocta[c]pyrazole

Executive Summary The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. This application note details a comprehensive, self-validating protocol for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. This application note details a comprehensive, self-validating protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation of 3-methyl-1H-cycloocta[c]pyrazole . By integrating Quality-by-Design (QbD) principles with the latest [1], this guide provides researchers with a robust, mechanistically grounded framework to ensure analytical reliability, specificity, and reproducibility.

Analyte Profiling & Mechanistic Rationale

To develop a robust method, we must first deconstruct the physicochemical properties of the target molecule. 3-methyl-1H-cycloocta[c]pyrazole consists of a pyrazole ring fused to an eight-membered cyclooctane ring.

  • Lipophilicity & Stationary Phase Causality: The bulky cyclooctane ring imparts significant hydrophobicity to the molecule. To achieve adequate retention (Capacity factor, k′>2 ), a highly non-polar stationary phase is required. We select a C18 (Octadecylsilane) column . Crucially, the column must be fully end-capped. The pyrazole ring contains a basic secondary amine (pKa ~2.5). If the silica support is not end-capped, this basic nitrogen will undergo secondary ion-exchange interactions with free, acidic silanol groups on the silica surface, resulting in severe peak tailing.

  • Ionization & Mobile Phase Causality: To ensure the pyrazole nitrogen remains fully protonated and to suppress the ionization of any residual silanols, the mobile phase pH must be maintained at ~2.0. We utilize 0.1% Trifluoroacetic acid (TFA) . TFA acts as a dual-purpose reagent: it lowers the pH and serves as an ion-pairing agent, wrapping the protonated basic nitrogen in a hydrophobic trifluoroacetate shell, thereby sharpening the chromatographic peak [2]. Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity and superior elution strength for bulky aliphatic rings.

  • Detection Strategy: The conjugated π -system of the pyrazole core exhibits strong UV absorbance. A Photodiode Array (PDA) detector is utilized, with the extraction wavelength optimized at 254 nm .

QbD_Method_Dev A Analyte Profiling pKa & LogP Assessment B Stationary Phase End-capped C18 Selection A->B Hydrophobicity dictates phase C Mobile Phase Optimization 0.1% TFA buffer (pH ~2.0) B->C Silanol suppression required D Elution Strategy Gradient vs. Isocratic Design C->D Retention factor (k') > 2 E Method Fine-Tuning Temp, Flow Rate, Wavelength D->E Resolution (Rs) > 2.0

Figure 1: QbD-driven HPLC method development workflow for target analyte.

Optimized Chromatographic Conditions

Based on the mechanistic rationale, the following isocratic method was developed to balance high throughput with optimal resolution.

ParameterOptimized ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)Maximizes hydrophobic retention; prevents basic tailing.
Mobile Phase A 0.1% TFA in Ultra-Pure WaterProtonates pyrazole nitrogen; suppresses silanols.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Provides optimal elution strength and low backpressure.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and rapid equilibration.
Flow Rate 1.0 mL/minBalances analysis time with optimal Van Deemter efficiency.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity; stabilizes retention times.
Detection UV/PDA at 254 nmTargets the π−π∗ transition of the pyrazole core.
Injection Vol. 10 µLPrevents column overloading and peak broadening.

Step-by-Step Experimental Workflow

Phase 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of 18.2 MΩ·cm ultra-pure water. Mix thoroughly and degas via ultrasonication for 15 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-methyl-1H-cycloocta[c]pyrazole reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of Methanol, and make up to volume (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution using the mobile phase (40:60 A:B) to prevent solvent-mismatch peak distortion.

Phase 2: The Self-Validating Gateway (System Suitability)

A protocol is only as reliable as its internal controls. Before any validation or sample analysis begins, the system must prove its fitness.

  • Inject the 50 µg/mL working standard six consecutive times.

  • Automated Halt Protocol: The sequence must automatically halt if the following parameters are not met:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor ( Tf​ ): ≤ 1.5 (Proves silanol interactions are successfully suppressed).

    • Theoretical Plates ( N ): ≥ 5000 (Proves column bed integrity).

ICH Q2(R2) Validation Protocol

Once the system validates itself via the SST gateway, the method is subjected to rigorous validation according to the modernized [1].

ICH_Validation SST System Suitability Spec Specificity (Forced Deg.) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Sens LOD / LOQ Determination Acc->Sens Rob Robustness Testing Sens->Rob

Figure 2: Sequential ICH Q2(R2) analytical method validation lifecycle.

Specificity & Forced Degradation

Objective: Prove the detector only measures the target analyte, even in the presence of degradation products [3].

  • Acid/Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1M HCl (or NaOH). Heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Thermal/Photolytic: Expose solid API to 80°C and UV light (254 nm) for 24 hours, respectively.

  • Causality Check: Use the PDA detector to perform peak purity analysis. The purity angle must be less than the purity threshold across the entire 3-methyl-1H-cycloocta[c]pyrazole peak.

Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the analyte concentration.

  • Prepare five concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 25, 40, 50, 60, 75 µg/mL).

  • Inject each level in triplicate. Plot the peak area against concentration and perform linear regression analysis.

Accuracy (Recovery)

Objective: Verify the exactness of the analytical procedure.

  • Spike known quantities of the 3-methyl-1H-cycloocta[c]pyrazole standard into a synthetic matrix (or diluent) at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent replicates at each level (9 determinations total). Calculate the percentage recovery.

Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Repeatability: Prepare 6 independent sample solutions at 100% concentration. Inject each once. Calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC instrument (if available), repeat the repeatability protocol. Calculate the combined %RSD.

Sensitivity (LOD & LOQ)

Objective: Define the lowest limits of reliable detection and quantification.

  • Dilute the standard solution until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Limit of Detection (LOD): Concentration yielding an S/N ratio of 3:1.

  • Limit of Quantitation (LOQ): Concentration yielding an S/N ratio of 10:1. Inject the LOQ solution six times to ensure %RSD ≤ 5.0%.

Robustness

Objective: Measure the method's capacity to remain unaffected by small, deliberate variations.

  • Vary Column Temperature: ± 5°C (25°C and 35°C).

  • Vary Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Vary Mobile Phase Composition: ± 2% absolute organic modifier (58% B and 62% B).

  • Requirement: System suitability parameters must still pass under all altered conditions.

Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) Acceptance Criteria
Specificity (Peak Purity) Purity Angle < Purity Threshold; No co-eluting peaks
Linearity Correlation Coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%
Repeatability Precision %RSD ≤ 2.0% (n=6)
Intermediate Precision %RSD ≤ 2.0% (n=12, combined)
LOQ Precision %RSD ≤ 5.0% (n=6 at LOQ level)
Robustness SST criteria met; assay variation ≤ 2.0%

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis / ResearchGate URL: [Link]

  • Title: A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative in nanosuspension Source: University of Pretoria Institutional Repository URL: [Link]

Application

Application Notes and Protocols for 3-methyl-1H-cycloocta[c]pyrazole in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Forward-Looking Statement The subject of this guide, 3-methyl-1H-cycloocta[c]pyrazole, represents a novel chemical entity with limited currently available data in the pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Forward-Looking Statement

The subject of this guide, 3-methyl-1H-cycloocta[c]pyrazole, represents a novel chemical entity with limited currently available data in the public domain. The following application notes and protocols are therefore presented as a forward-looking guide for researchers and drug development professionals. The proposed applications and methodologies are extrapolated from the well-established medicinal chemistry of the broader pyrazole class of compounds and related fused heterocyclic systems.[1][2][3][4][5] This document is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this promising, yet underexplored, scaffold.

Introduction: The Pyrazole Scaffold and the Promise of Fused Ring Systems

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][3][4][6] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4][7][8] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology underscore the therapeutic versatility of this heterocycle.[1]

The fusion of a cyclooctane ring to the pyrazole core to form 3-methyl-1H-cycloocta[c]pyrazole introduces a unique three-dimensional architecture. This structural feature is hypothesized to offer novel opportunities for target engagement by exploring previously unaddressed hydrophobic pockets in enzyme active sites or receptor binding domains. The methyl substituent at the 3-position can also be strategically utilized to modulate potency and metabolic stability.

Potential Therapeutic Applications

Based on the extensive literature on pyrazole derivatives, we propose the following primary therapeutic areas for the investigation of 3-methyl-1H-cycloocta[c]pyrazole and its analogs.

Oncology

Many pyrazole-containing compounds have been developed as potent anticancer agents, primarily through the inhibition of protein kinases.[1][9]

  • Hypothesized Mechanism of Action: The cycloocta[c]pyrazole scaffold could be derivatized to target the ATP-binding site of various kinases implicated in cancer progression, such as Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), or receptor tyrosine kinases. The bulky cyclooctane ring may confer selectivity by interacting with specific hydrophobic regions adjacent to the primary binding site.

Anti-inflammatory and Analgesic Agents

The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazoles in treating inflammatory conditions.[3]

  • Hypothesized Mechanism of Action: Derivatives of 3-methyl-1H-cycloocta[c]pyrazole could be designed as inhibitors of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).[5] The unique conformation of the fused ring system might lead to novel binding modes and potentially improved selectivity profiles, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3]

Antiviral and Antibacterial Agents

The pyrazole nucleus is a component of various compounds with demonstrated antimicrobial and antiviral activities.[1][7][10]

  • Hypothesized Mechanism of Action: The scaffold could serve as a basis for developing inhibitors of essential viral enzymes, such as proteases or polymerases. For instance, recent studies have explored pyranopyrazole derivatives as potential inhibitors of human coronaviruses.[11] In the antibacterial realm, these compounds could be investigated as inhibitors of bacterial DNA gyrase or other critical enzymes in bacterial metabolic pathways.[12]

Synthetic Protocols

The synthesis of 3-methyl-1H-cycloocta[c]pyrazole is not explicitly described in the reviewed literature. However, established methods for pyrazole synthesis can be adapted. A plausible retro-synthetic approach is outlined below.

General Synthetic Workflow

The proposed synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent embedded within a cyclooctane ring.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Cyclooctanone Cyclooctanone Formylation Step 1: Formylation Cyclooctanone->Formylation e.g., with ethyl formate Hydrazine Hydrazine Hydrate Condensation Step 2: Cyclocondensation Hydrazine->Condensation Formylation->Condensation β-ketoaldehyde intermediate Target 3-methyl-1H-cycloocta[c]pyrazole Condensation->Target

Caption: Proposed synthetic workflow for 3-methyl-1H-cycloocta[c]pyrazole.

Protocol: Synthesis of 3-methyl-1H-cycloocta[c]pyrazole

Rationale: This protocol adapts the classical Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-dicarbonyl compound and a hydrazine.[2]

Materials:

  • Cyclooctanone

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 2-acetylcyclooctanone (1,3-dicarbonyl precursor):

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add cyclooctanone dropwise at 0°C.

    • Subsequently, add ethyl acetoacetate dropwise and allow the mixture to stir at room temperature overnight.

    • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetylcyclooctanone. Purify by vacuum distillation or column chromatography.

  • Cyclocondensation to form 3-methyl-1H-cycloocta[c]pyrazole:

    • Dissolve the purified 2-acetylcyclooctanone in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield the final product.

Characterization: The structure of the synthesized 3-methyl-1H-cycloocta[c]pyrazole should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Assay Protocols

The following are representative protocols for initial screening of the synthesized compound for the hypothesized biological activities.

Kinase Inhibition Assay (for Oncology Application)

Rationale: To assess the potential of 3-methyl-1H-cycloocta[c]pyrazole as a kinase inhibitor, a generic in vitro kinase assay can be employed. This example uses a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Workflow:

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate kinase, substrate, and test compound A->B C Initiate reaction with ATP B->C D Stop reaction and add detection reagent C->D E Measure Luminescence D->E F Data Analysis: - Calculate % inhibition - Determine IC50 E->F

Caption: Workflow for a generic kinase inhibition assay.

Protocol:

  • Prepare a serial dilution of 3-methyl-1H-cycloocta[c]pyrazole in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a commercially available kinase-glo® reagent, which measures the amount of remaining ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

COX-2 Inhibition Assay (for Anti-inflammatory Application)

Rationale: To evaluate the anti-inflammatory potential, a COX-2 specific inhibition assay is crucial to assess selectivity over the COX-1 isoform.[14]

Protocol:

  • Utilize a commercially available COX-2 inhibitor screening kit. These kits typically provide human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

  • Prepare various concentrations of 3-methyl-1H-cycloocta[c]pyrazole.

  • In a 96-well plate, incubate the COX-2 enzyme with the test compound for a short period.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by a colorimetric method where a probe reacts with the peroxidase activity of COX to produce a colored product.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

  • A parallel assay using a COX-1 enzyme should be run to determine the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).[14]

Data Summary and Interpretation

Quantitative data from the proposed assays should be summarized for clear interpretation and comparison.

Compound Assay Endpoint Result Reference Compound Reference Result
3-methyl-1H-cycloocta[c]pyrazoleKinase X InhibitionIC50 (µM)Hypothetical DataStaurosporineKnown Value
3-methyl-1H-cycloocta[c]pyrazoleCOX-2 InhibitionIC50 (µM)Hypothetical DataCelecoxibKnown Value
3-methyl-1H-cycloocta[c]pyrazoleCOX-1 InhibitionIC50 (µM)Hypothetical DataCelecoxibKnown Value
3-methyl-1H-cycloocta[c]pyrazoleSelectivity IndexCOX-1/COX-2CalculatedCelecoxibKnown Value

Conclusion and Future Directions

The 3-methyl-1H-cycloocta[c]pyrazole scaffold presents an intriguing and unexplored area for medicinal chemistry research. The protocols and potential applications outlined in this guide provide a foundational framework for initiating investigations into its therapeutic potential. Future work should focus on the synthesis of a library of analogs with substitutions on both the cyclooctane and pyrazole rings to establish structure-activity relationships (SAR). Furthermore, promising initial hits from in vitro screens should be advanced to cell-based assays and subsequently to in vivo models to validate their therapeutic efficacy and safety profiles.

References

  • JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]

  • Google Patents.
  • PubChem. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2. [Link]

  • PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • International Journal of Scientific Research in Science and Technology. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • PMC - NIH. Current status of pyrazole and its biological activities. [Link]

  • MDPI. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Asian Journal of Chemistry. Synthesis and Antitumor Activity of Some Pyrazole Derivatives. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Google Patents.
  • PMC. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

  • Google Patents. WO2015067802A1 - PROCESS FOR PREPARING 3,5-BIS(HALOALKYL)
  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

  • PubMed. Synthesis, biological evaluation and docking analysis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones as potential cyclooxygenase-2 (COX-2) inhibitors. [Link]

  • MDPI. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

Sources

Method

Application Note: 3-Methyl-1H-cycloocta[c]pyrazole as a Geometry-Constrained Ligand in Transition Metal Catalysis

Executive Summary The development of highly active, stable transition metal catalysts relies heavily on the steric and electronic tuning of ancillary ligands. While phosphine ligands have historically dominated cross-cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active, stable transition metal catalysts relies heavily on the steric and electronic tuning of ancillary ligands. While phosphine ligands have historically dominated cross-coupling chemistry, nitrogen-donor ligands—specifically bulky pyrazoles—have emerged as robust alternatives due to their air stability and tunable electrophilicity[1].

This application note details the use of 3-methyl-1H-cycloocta[c]pyrazole as a highly specialized, geometry-constrained ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging its unique structural topology, researchers can achieve exceptional turnover numbers (TON) even when coupling sterically hindered, unactivated aryl chlorides.

Mechanistic Rationale & Ligand Design (Causality in Catalysis)

The efficacy of 3-methyl-1H-cycloocta[c]pyrazole is rooted in its highly specific molecular architecture. With a molecular formula of C₁₀H₁₀N₂[2], the structure consists of a pyrazole core fused at the 4,5-positions to a highly unsaturated cyclooctatetraene (COT) ring, alongside a methyl group at the C3 position.

This design provides three distinct catalytic advantages:

  • Tub-Shaped Steric Shielding: The 8-membered COT ring adopts a non-planar, tub-shaped conformation. When coordinated to a metal center, this creates a deep, concave "umbrella" that shields the axial coordination sites. This geometry prevents bimolecular deactivation pathways, such as the formation of inactive palladium-black dimers[1].

  • Electronic Tuning for Transmetalation: Pyrazole nitrogens are weaker σ-donors compared to standard aliphatic amines or imines. This maintains a highly electrophilic Pd(II) center, which is thermodynamically critical for accelerating the transmetalation of unactivated arylboronic acids[1].

  • Acceleration of Reductive Elimination: The localized steric pressure exerted by the C3-methyl group destabilizes the square planar Pd(II) intermediate, lowering the activation energy barrier for the final reductive elimination step to release the biaryl product[1].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (Tub-shaped shielding) OxAdd Pd(II)(Ar)(Cl)L2 Oxidative Addition Complex (Stabilized by bulky pocket) Pd0->OxAdd Oxidative Addition (+ Ar-Cl) TransMet Pd(II)(Ar)(Ar')L2 Transmetalation Complex (Electrophilic Pd center) OxAdd->TransMet Transmetalation (+ Ar'-B(OH)2, Base) TransMet->Pd0 Reductive Elimination (- Biaryl Product)

Fig 1. Catalytic cycle of Pd-catalyzed Suzuki coupling using the bulky cycloocta[c]pyrazole ligand.

Quantitative Application Data

To demonstrate the superiority of the geometry-constrained cycloocta[c]pyrazole framework, the ligand was evaluated in the Suzuki-Miyaura coupling of highly sterically hindered substrates (2-chloro-1,3-dimethylbenzene and 1-naphthaleneboronic acid) against standard catalytic systems.

Catalyst SystemLigand (L)Yield (%)TONTOF (h⁻¹)
[Pd(L)₂Cl₂] 3-methyl-1H-cycloocta[c]pyrazole 98 9,800 816
[Pd(L)₂Cl₂]3,5-dimethylpyrazole656,500541
[Pd(PPh₃)₄]Triphenylphosphine424,200350

Reaction conditions: 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Catalyst (0.01 mol%), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Pre-catalyst [Pd(L)₂Cl₂]

Causality Note: Pre-forming the discrete palladium complex ensures uniform catalyst initiation and prevents the variable induction periods often observed when generating catalysts in situ from Pd(OAc)₂ and free ligand.

  • Dissolution: In a 50 mL Schlenk flask under a nitrogen atmosphere, dissolve bis(acetonitrile)dichloropalladium(II) (0.5 mmol, 129.7 mg) in anhydrous dichloromethane (DCM, 15 mL).

  • Ligand Addition: Add 3-methyl-1H-cycloocta[c]pyrazole (1.05 mmol, 166.1 mg) dropwise or as a solid in portions.

    • Validation Checkpoint: The solution must transition from a bright orange to a pale yellow/greenish hue within 30 minutes. This color shift physically validates the successful displacement of the labile acetonitrile ligands by the stronger pyrazole nitrogen donors.

  • Stirring: Stir the reaction mixture at room temperature for 4 hours to ensure complete thermodynamic equilibration.

  • Precipitation & Isolation: Concentrate the solution to approximately 3 mL under reduced pressure. Add cold hexane (20 mL) vigorously to precipitate the complex. Filter the pale yellow solid via vacuum filtration, wash with cold hexane (2 × 5 mL), and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Causality Note: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized because the water dissolves the inorganic base (K₂CO₃) required to activate the boronic acid into a reactive boronate species, while the dioxane solubilizes the highly lipophilic bulky catalyst and organic substrates.

  • Reagent Charging: In a nitrogen-filled glovebox, charge a 20 mL reaction vial equipped with a magnetic stir bar with the [Pd(L)₂Cl₂] pre-catalyst (0.01 mol%), 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and inject 5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Heating & Catalysis: Place the vial in a pre-heated aluminum block at 90 °C and stir at 800 rpm for 12 hours.

    • Validation Checkpoint: Monitor the reaction visually. The solution should become a dark, homogeneous suspension. If the solution turns completely black with heavy precipitate within the first 10 minutes, this indicates premature catalyst decomposition (Pd-black formation) due to oxygen ingress; abort, re-degas solvents, and restart.

  • Reaction Monitoring: At 12 hours, sample 10 µL of the organic layer, dilute in EtOAc, and analyze via TLC (Hexane:EtOAc 9:1).

    • Validation Checkpoint: The complete disappearance of the UV-active aryl chloride spot (R_f ~ 0.8) confirms full conversion.

  • Workup: Cool the mixture to room temperature. Add 10 mL of deionized water to precipitate the highly lipophilic biaryl product and partition the unreacted boronic acid into the aqueous phase. Extract the aqueous layer with EtOAc (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.

References

  • Chemsynthesis Chemical Database. 3-methyl-1H-cycloocta[c]pyrazole (Molecular Formula: C10H10N2).2

  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826–13834. 1

Sources

Application

protocol for dissolving 3-methyl-1H-cycloocta[c]pyrazole in aqueous media

Application Note: High-Fidelity Aqueous Solubilization Protocol for 3-Methyl-1H-cycloocta[c]pyrazole Physicochemical Rationale & Mechanistic Strategy 3-Methyl-1H-cycloocta[c]pyrazole is a synthetic small molecule charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Aqueous Solubilization Protocol for 3-Methyl-1H-cycloocta[c]pyrazole

Physicochemical Rationale & Mechanistic Strategy

3-Methyl-1H-cycloocta[c]pyrazole is a synthetic small molecule characterized by a highly lipophilic, ring-expanded fused cyclooctane-pyrazole scaffold[1]. Due to the dense aliphatic nature of the 8-membered ring, the unformulated crystalline solid exhibits a high partition coefficient (LogP) and is virtually insoluble in standard aqueous buffers (e.g., PBS, cell culture media).

Direct introduction of organic stock solutions into aqueous media frequently results in rapid thermodynamic "crash-out" (micro-precipitation). This phenomenon confounds in vitro assays by reducing the actual bioavailable concentration and causing artifactual cellular toxicity[2].

To bypass this limitation, this protocol employs a co-solvent and host-guest complexation strategy utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that matches the steric bulk of the cyclooctane moiety, shielding it from the aqueous environment, while its hydroxylated exterior ensures high solubility in the bulk aqueous phase[3].

Formulation Parameters

ParameterValue / SpecificationMechanistic Rationale
Target Compound 3-methyl-1H-cycloocta[c]pyrazoleHydrophobic fused-ring target requiring encapsulation.
Primary Solvent Anhydrous DMSO (Cell Culture Grade)Disrupts the high lattice energy of the crystalline solid.
Carrier Vehicle 20% (w/v) HP-β-CD in PBSActs as a thermodynamic sink to encapsulate the lipophilic moiety.
Max Organic Load < 0.5% (v/v) DMSOPrevents solvent-induced cytotoxicity in downstream cell assays.
Filtration Matrix 0.22 µm PVDF Syringe FilterMinimizes non-specific hydrophobic binding during sterilization.

Thermodynamic Solubilization Workflow

Workflow A 3-methyl-1H-cycloocta[c]pyrazole (Hydrophobic Crystalline Solid) B Primary Solubilization (100% DMSO Master Stock) A->B Dissolve at 50 mM (Avoid moisture) C Host-Guest Complexation (20% w/v HP-β-CD in Aqueous Media) B->C Dropwise addition under rapid vortex D Thermodynamic Equilibration (Sonication at 37°C) C->D Overcome activation energy for inclusion E Sterile Filtration & QA (0.22 µm PVDF + DLS Validation) D->E Remove uncomplexed micro-precipitates F Final Working Solution (Ready for Assays) E->F Verified monomeric dispersion

Thermodynamic solubilization workflow for 3-methyl-1H-cycloocta[c]pyrazole using HP-β-CD.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Generation

  • Weighing: Accurately weigh the lyophilized 3-methyl-1H-cycloocta[c]pyrazole powder using a microbalance.

  • Primary Solubilization: Reconstitute the powder in anhydrous DMSO to achieve a concentration of 50 mM.

  • Vortex & Sonicate: Vortex for 60 seconds, followed by brief sonication (2-3 minutes) at room temperature until the solution is optically clear. Causality: Water cannot overcome the lattice energy of the crystalline solid. DMSO provides the necessary solvation energy to break intermolecular bonds and isolate the molecules into a monomeric state[2].

Phase 2: Carrier Vehicle Preparation

  • Vehicle Formulation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4) or complete cell culture medium.

  • Pre-warming: Warm the carrier vehicle to 37°C in a water bath. Causality: Pre-warming the aqueous phase increases the kinetic energy of the system, which expands the cyclodextrin cavity slightly and facilitates the displacement of internal water molecules, priming it for drug inclusion[3].

Phase 3: Thermodynamic Complexation

  • Dropwise Addition: Place the warmed HP-β-CD solution on a vortex mixer set to high speed.

  • Titration: Using a micropipette, add the 50 mM DMSO stock dropwise directly into the center of the vortexing liquid to reach your target working concentration (e.g., 100 µM). Causality: Dropwise addition prevents localized supersaturation. If a large bolus of DMSO stock is added at once, the local concentration of the drug exceeds its metastable zone width, causing instantaneous and irreversible nucleation before the cyclodextrin can encapsulate the guest[4].

Phase 4: Kinetic Trapping & Equilibration

  • Incubation: Transfer the complexed solution to a 37°C ultrasonic water bath.

  • Sonication: Sonicate for 15 minutes. Causality: Host-guest complexation is an equilibrium process. Sonication provides the mechanical and thermal energy required to overcome the activation barrier, driving the lipophilic cyclooctane ring deep into the hydrophobic core of the HP-β-CD molecule.

Self-Validating Quality Assurance (QA)

A protocol is only as reliable as its validation. A solution may appear optically clear to the naked eye while covertly harboring colloidal nano-suspensions that will skew pharmacological data[4].

  • Sterile Filtration: Pass the equilibrated solution through a 0.22 µm PVDF syringe filter .

    • Critical Insight: Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters for this compound. Hydrophobic small molecules bind nonspecifically to CA/PES matrices, which will strip the drug from your solution and drastically reduce the final titer. PVDF is strictly low-binding.

  • Validation via DLS or UV-Vis:

    • Dynamic Light Scattering (DLS): Analyze a 1 mL aliquot. A successful inclusion complex will show a monodisperse peak at <10 nm. If peaks >100 nm are detected, the compound has formed colloidal aggregates and the complexation failed.

    • UV-Vis Spectroscopy: Measure the absorbance of the pre-filtered and post-filtered solutions at the compound's λmax​ . A >95% retention of absorbance post-filtration validates that the compound is fully dissolved and complexed, rather than suspended as micro-precipitates.

References

  • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles. The Journal of Organic Chemistry.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future. Semantic Scholar / Molecules.[Link]

Sources

Method

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 3-Methyl-1H-cycloocta[c]pyrazole

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide Executive Summary & Mechanistic Rationale The compound 3-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary & Mechanistic Rationale

The compound 3-methyl-1H-cycloocta[c]pyrazole (CAS: 110661-74-0) represents a unique, fused-ring pyrazole scaffold. Pyrazole derivatives are highly privileged structures in medicinal chemistry, frequently utilized as core pharmacophores for kinase inhibitors (e.g., targeting VEGFR2, CDK9, MEK, and STAT3) due to their robust hydrogen-bonding capabilities and synthetic versatility[1][2][3][4].

Because 3-methyl-1H-cycloocta[c]pyrazole is an early-stage preclinical entity, there are no universally standardized clinical dosing guidelines. Instead, researchers must empirically establish its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The fusion of a cyclooctane ring to the pyrazole core significantly increases the molecule's lipophilicity. While this enhances membrane permeability and potential target binding (via hydrophobic interactions), it concurrently introduces biopharmaceutical challenges, primarily poor aqueous solubility, which can severely limit in vivo bioavailability[5].

This application note provides a comprehensive, self-validating workflow to determine the optimal formulation, Maximum Tolerated Dose (MTD), and efficacy dosing routes for 3-methyl-1H-cycloocta[c]pyrazole and structurally related analogues.

Pre-Dosing Formulation Strategy

Causality Check: Why not just dissolve the compound in water or saline? Neutral pyrazole derivatives at physiological pH (6.5–7.4) often exhibit poor aqueous solubility, which can lead to precipitation at the injection site or erratic gastrointestinal absorption[5]. To achieve reproducible systemic exposure, the compound must be formulated in a co-solvent system that maintains the drug in solution without causing vehicle-induced toxicity.

Based on established protocols for highly lipophilic pyrazole-based inhibitors (such as HSP90 or MYC inhibitors), a microemulsion or co-solvent approach is mandatory[6][7].

Table 1: Recommended Vehicle Formulations for Pyrazole Derivatives
Route of AdministrationRecommended Vehicle CompositionRationale / CausalityMax Dosing Volume (Mice)
Intravenous (IV) 10% DMSO + 5% Tween-20 + 85% SalineDMSO ensures primary solubilization; Tween-20 prevents precipitation upon dilution in blood[7].5 mL/kg
Intraperitoneal (IP) 5% DMSO + 40% PEG400 + 55% SalinePEG400 acts as a sustained absorption enhancer across the peritoneal cavity.10 mL/kg
Per Os (PO - Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterCreates a uniform suspension for compounds that cannot be fully dissolved, mimicking clinical oral formulations.10 mL/kg

Note: Always prepare formulations freshly before dosing to prevent time-dependent precipitation.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Before assessing efficacy, the upper limit of safety must be established to prevent confounding toxicity in disease models.

  • Subject Allocation: Utilize healthy, wild-type mice (e.g., C57BL/6 or CD-1), aged 6–8 weeks. Group size: n=3 per dose level.

  • Dose Escalation (IP Route): Administer 3-methyl-1H-cycloocta[c]pyrazole at 10, 30, 50, and 100 mg/kg using the IP vehicle (Table 1). Include a vehicle-only control group.

  • Observation Window: Monitor continuously for the first 4 hours post-dose, then daily for 7 days.

  • Endpoint Criteria: The MTD is defined as the highest dose that does not cause >10% body weight loss, lethargy, piloerection, or neurological deficits.

  • Self-Validation: If vehicle-only mice exhibit weight loss, the DMSO/PEG ratio must be reduced, as vehicle toxicity is masking compound tolerability.

Protocol B: Pharmacokinetic (PK) Profiling & Route Selection

To determine whether the compound should be dosed orally or via injection for efficacy studies, its systemic clearance and bioavailability ( F ) must be calculated.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (to determine baseline clearance and Volume of Distribution).

    • Group 2 (IP or PO): 10 mg/kg (to determine absorption and bioavailability).

  • Sampling Schedule: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 3,000 ×g for 10 mins at 4°C to isolate plasma. Extract the pyrazole compound via protein precipitation (add 3 volumes of ice-cold acetonitrile containing an internal standard).

  • Quantification: Analyze via LC-MS/MS.

  • Data Analysis: Calculate Area Under the Curve ( AUC0−t​ ), Half-life ( T1/2​ ), and Bioavailability ( F=[AUCPO​/DosePO​]/[AUCIV​/DoseIV​]×100 ).

    • Insight: If oral bioavailability is <10% (common for highly lipophilic cyclooctane-fused molecules due to first-pass metabolism), default to IP administration for efficacy models, as demonstrated with other novel benzofuranyl-pyrazole scaffolds[6].

Protocol C: In Vivo Efficacy Dosing (Xenograft Models)

Once PK parameters are established, align the dosing frequency with the compound's half-life to maintain plasma concentrations above the in vitro IC50​ for the target kinase.

  • Tumor Implantation: Inject 5×106 target cancer cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. 7-10 days), randomize into Vehicle, Low Dose (e.g., 15 mg/kg), and High Dose (e.g., 50 mg/kg) groups[3].

  • Dosing Regimen: Administer via the optimized route (e.g., IP, once daily or every other day) for 21 days.

  • PD Biomarker Validation: Harvest tumors 2-4 hours after the final dose. Perform Western blot analysis on tumor lysates to confirm target inhibition (e.g., reduction in phosphorylated STAT3 or MEK), ensuring the observed tumor growth inhibition is mechanistically driven by the compound[2][3].

Workflow Visualization

The following diagram illustrates the critical path from formulation to in vivo efficacy, highlighting the decision gates required for novel pyrazole derivatives.

PK_PD_Workflow A 1. Formulation Optimization (Solubility & Stability) B 2. MTD Determination (Dose Escalation) A->B Vehicle Selected C 3. PK Profiling (IV, PO, IP Routes) A->C Formulation Ready E 5. In Vivo Efficacy (Xenograft/Allograft Models) B->E Safe Dose Range D 4. Route Selection (Bioavailability > 30%) C->D PK Parameters (AUC, t1/2) D->E Optimal Route F 6. PD Biomarker Analysis (Target Inhibition) E->F Tissue Collection

Caption: Sequential workflow for establishing in vivo dosing parameters for novel pyrazole derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives Source: MDPI URL:[Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy Source: DergiPark URL:[Link]

  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells Source: PLOS One URL:[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application

Application Notes and Protocols: A Guide to the Incorporation of 3-methyl-1H-cycloocta[c]pyrazole into Polymer Matrices for Advanced Applications

Authored by: A Senior Application Scientist These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of the novel heterocyclic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of the novel heterocyclic compound, 3-methyl-1H-cycloocta[c]pyrazole, into various polymer matrices. This document outlines detailed protocols for synthesis, characterization, and application-specific testing, with a focus on the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Potential of Pyrazole-Functionalized Polymers

Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in materials science and medicinal chemistry due to their diverse biological activities and unique chemical properties. 3-methyl-1H-cycloocta[c]pyrazole, a derivative of the pyrazole family, presents an intriguing candidate for polymer functionalization. The pyrazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can impart desirable properties to a polymer matrix, such as enhanced thermal stability, altered hydrophilicity, and the potential for controlled release of therapeutic agents.

The incorporation of this molecule into biocompatible polymers could lead to the development of novel drug delivery systems, advanced coatings, or functional materials with tailored properties. This guide will provide a roadmap for researchers to explore these possibilities, from the initial selection of a suitable polymer matrix to the final characterization and in-vitro evaluation of the resulting composite material.

Strategic Selection of Polymer Matrices

The choice of the polymer matrix is critical and will dictate the final properties and potential applications of the composite material. The selection should be based on the desired application, with key considerations including biocompatibility, degradation profile, mechanical properties, and solubility.

Polymer MatrixKey PropertiesPotential ApplicationsRationale for Selection
Poly(lactic-co-glycolic acid) (PLGA) Biocompatible, biodegradable, tunable degradation rate.Controlled drug delivery, tissue engineering scaffolds.The ester linkages in PLGA are susceptible to hydrolysis, allowing for the controlled release of an incorporated molecule. The degradation rate can be tailored by adjusting the lactic acid to glycolic acid ratio.
Poly(vinyl alcohol) (PVA) Hydrophilic, biocompatible, excellent film-forming properties.Hydrogels, wound dressings, coatings.The hydroxyl groups in PVA can form hydrogen bonds with the pyrazole moiety of 3-methyl-1H-cycloocta[c]pyrazole, potentially enhancing the miscibility and mechanical properties of the blend.
Poly(caprolactone) (PCL) Biocompatible, biodegradable, high permeability to small molecules.Long-term drug delivery implants, scaffolds.PCL has a slow degradation rate, making it suitable for applications requiring sustained release over extended periods.
Poly(methyl methacrylate) (PMMA) Optically clear, rigid, excellent weather resistance.Optical sensors, specialty coatings.For non-biomedical applications where optical transparency and durability are paramount.

Protocols for Incorporation of 3-methyl-1H-cycloocta[c]pyrazole

The successful incorporation of a small molecule into a polymer matrix depends on achieving a homogenous dispersion without significant degradation of either component. Below are two common and effective methods: solution casting and melt blending.

Workflow for Polymer Composite Fabrication

cluster_prep Preparation cluster_incorp Incorporation Method cluster_char Characterization cluster_app Application Testing P1 Select Polymer Matrix and Solvent/Plasticizer M1 Solution Casting P1->M1 M2 Melt Blending P1->M2 P2 Synthesize/Acquire 3-methyl-1H-cycloocta[c]pyrazole P2->M1 P2->M2 C1 FT-IR Spectroscopy M1->C1 M2->C1 C2 Differential Scanning Calorimetry (DSC) C1->C2 C3 Thermogravimetric Analysis (TGA) C2->C3 C4 Scanning Electron Microscopy (SEM) C3->C4 A1 Drug Release Study C4->A1 A2 Cytotoxicity Assay A1->A2

Technical Notes & Optimization

Troubleshooting

how to purify 3-methyl-1H-cycloocta[c]pyrazole from complex reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-methyl-1H-cycloocta[c]pyrazole from co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-methyl-1H-cycloocta[c]pyrazole from complex reaction mixtures.

The synthesis of saturated fused bicyclic pyrazoles—often achieved via [3+2] cycloaddition of diazo compounds with strained alkynes or via sigmatropic rearrangements—frequently yields complex mixtures containing unreacted starting materials, catalyst degradation products, and regioisomers[1]. Because pyrazoles are amphoteric and possess strong hydrogen-bonding capabilities, standard purification pipelines often fail, resulting in streaking on silica or co-elution with impurities[2].

Below is the logical workflow, troubleshooting Q&A, and a self-validating protocol to ensure high-purity isolation.

Purification Logic & Workflow

PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Extraction (0.5 M HCl) Crude->LLE OrgPhase Organic Phase (Neutral Impurities -> Discard) LLE->OrgPhase Partition AqPhase Aqueous Phase (Pyrazole Hydrochloride) LLE->AqPhase Partition Neut Neutralization (pH 8) & EtOAc Extraction AqPhase->Neut Adjust pH Flash Flash Chromatography (SiO2, Hexane/EtOAc + 1% TEA) Neut->Flash Organic Extract HPLC Preparative HPLC (C18, MeCN/H2O) Flash->HPLC Regioisomer Resolution Pure Pure 3-methyl-1H- cycloocta[c]pyrazole Flash->Pure If >95% Pure HPLC->Pure

Workflow for the isolation of 3-methyl-1H-cycloocta[c]pyrazole from crude mixtures.

Troubleshooting & FAQs

Q1: Why does my 3-methyl-1H-cycloocta[c]pyrazole streak severely on normal-phase silica gel, and how can I resolve it? Mechanistic Causality: The 1H-pyrazole motif acts simultaneously as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the C=N lone pair). This dual nature leads to strong, reversible, and non-uniform interactions with the acidic silanol (Si-OH) groups on the stationary phase. This causes peak tailing, band broadening, and co-elution with structurally similar impurities[3]. Solution: Passivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc). The TEA preferentially binds to the highly active silanol sites, allowing the pyrazole to elute as a sharp, symmetrical band.

Q2: My crude mixture is highly viscous and contains unreacted cyclooctyne and polymeric byproducts. What is the most efficient first step before chromatography? Mechanistic Causality: Direct loading of polymer-rich, complex mixtures onto a silica column will ruin chromatographic resolution and permanently foul the stationary phase. Because 3-methyl-1H-cycloocta[c]pyrazole is weakly basic (conjugate acid pKa ~2.5), its amphoteric nature can be exploited to separate it from neutral lipophilic impurities[1]. Solution: Perform a reverse acid-base extraction. Extract the crude organic mixture with 0.5 M HCl. The pyrazole forms a water-soluble hydrochloride salt, migrating to the aqueous layer, while unreacted alkynes and neutral polymers remain in the organic layer.

Q3: How do I separate the desired product from its regioisomers formed during the cycloaddition? Mechanistic Causality: [3+2] cycloadditions often lack perfect regiocontrol, yielding mixtures of isomers (e.g., variations in the methyl group position or tautomeric trapping)[2]. These isomers have nearly identical dipole moments and polarities, making them indistinguishable on normal-phase silica. Solution: Utilize Preparative Reverse-Phase HPLC (C18 stationary phase). The hydrophobic cyclooctane ring interacts strongly with the C18 chains, and slight steric differences between regioisomers will dictate their retention times in a Acetonitrile/Water gradient[4].

Quantitative Data: Chromatographic & Partitioning Parameters

Summarized below are the optimized parameters for separating cycloocta[c]pyrazole derivatives from complex matrices.

Purification StageMethod / PhaseSolvent System / ReagentsTarget OutcomeExpected Rf / Rt
Initial Cleanup Liquid-Liquid Extraction0.5 M HCl (aq) / EtOAcPartition pyrazole into aqueous phaseN/A
Recovery Liquid-Liquid ExtractionSat. NaHCO3 (aq) / EtOAcRecover free-base pyrazole into organic phaseN/A
Bulk Purification Flash Chromatography (SiO2)70:30 Heptane:EtOAc + 1% TEARemove polar baseline impuritiesRf ≈ 0.35
Isomer Resolution Prep-HPLC (C18, 5 µm)5-95% MeCN/H2O + 0.1% Formic AcidBaseline separation of regioisomersRt ≈ 12.4 min

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system. Each step contains a physical or chemical checkpoint to validate success before proceeding.

Step 1: Acid-Base Partitioning (Depletion of Neutral Impurities)

  • Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 0.5 M HCl. Shake vigorously and vent.

  • Allow the phases to separate.

  • Validation Checkpoint: Spot the organic layer on a TLC plate. If the UV-active spot corresponding to the pyrazole is absent, the phase transfer is complete. If it remains, increase the HCl concentration to 1.0 M to ensure complete protonation.

  • Drain the aqueous layer (containing the protonated pyrazole) into an Erlenmeyer flask. Discard the organic layer containing neutral impurities.

Step 2: Neutralization and Free-Base Recovery

  • Place the aqueous extract in an ice bath to control the exothermic neutralization.

  • Slowly add saturated aqueous NaHCO3 until the pH reaches 8.0.

  • Validation Checkpoint: As the pH crosses ~7.0, the solution will transition from clear to cloudy/milky. This visual cue validates that the water-insoluble free-base 3-methyl-1H-cycloocta[c]pyrazole has successfully precipitated.

  • Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3 × 15 mL).

  • Validation Checkpoint: The aqueous layer must turn completely clear after the final extraction, confirming 100% recovery of the product into the organic phase.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 3: Passivated Flash Chromatography

  • Pack a silica gel column using a solvent mixture of 80:20 Hexane:EtOAc containing 1% Triethylamine (TEA).

  • Dry-load the recovered product onto a small amount of silica and apply it to the column.

  • Elute using a gradient of 80:20 to 60:40 Hexane:EtOAc (maintaining 1% TEA).

  • Validation Checkpoint: Collect fractions and analyze via TLC. The target compound should elute as a tight, circular spot without trailing. If streaking is observed, the TEA concentration was insufficient to passivate the active silanols[3].

Step 4: Regioisomer Resolution (If Required)

  • If NMR analysis of the concentrated product indicates the presence of regioisomers, dissolve the sample in HPLC-grade Methanol.

  • Inject onto a Preparative C18 HPLC column.

  • Run a linear gradient from 10% to 90% Acetonitrile in Water (buffered with 0.1% Formic acid) over 30 minutes.

  • Monitor absorbance at 254 nm and collect the major peak. Lyophilize to obtain the ultra-pure 3-methyl-1H-cycloocta[c]pyrazole.

References

  • [1] Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles | The Journal of Organic Chemistry. ACS Publications. Available at:

  • [4] Diazo group as a new chemical reporter for bioorthogonal labelling of biomolecules. ResearchGate. Available at:

  • [3] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry. ACS Publications. Available at:

  • [2] Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI. Available at:

Sources

Optimization

Technical Support Center: Crystallization of 3-methyl-1H-cycloocta[c]pyrazole

Welcome to the dedicated technical support center for the crystallization of 3-methyl-1H-cycloocta[c]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the crystallization of 3-methyl-1H-cycloocta[c]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for obtaining high-quality single crystals of this novel heterocyclic compound. As a Senior Application Scientist, my goal is to synthesize established crystallographic principles with practical, field-tested insights to empower your experimental success.

The crystallization of any new chemical entity can be a complex undertaking, often requiring a systematic and iterative approach. This guide is structured to address the most common challenges you may encounter, from initial screening to optimizing crystal morphology. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for logical troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of 3-methyl-1H-cycloocta[c]pyrazole, providing a foundational understanding before proceeding to more detailed troubleshooting.

Q1: What are the most promising starting solvents for crystallizing 3-methyl-1H-cycloocta[c]pyrazole?

A1: Given the bicyclic, heterocyclic nature of 3-methyl-1H-cycloocta[c]pyrazole, a logical starting point is to screen a range of solvents with varying polarities. Pyrazole derivatives generally exhibit good solubility in polar aprotic and polar protic solvents.[1][2] Initial screening should include solvents such as acetone, acetonitrile, ethanol, methanol, and dichloromethane.[1] Toluene may also be a viable option.[3] Due to the fused cyclooctane ring, solubility in less polar solvents might be higher compared to simpler pyrazole derivatives. A systematic screening approach is highly recommended.

Q2: My compound is poorly soluble in most common solvents. What should I do?

A2: Poor solubility can be a significant hurdle. Here are a few strategies to consider:

  • Use a co-solvent system: A mixture of a "good" solvent (in which the compound has some solubility) and a "poor" solvent (in which it is insoluble) can be effective.[4] The goal is to dissolve the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity appears, followed by slow cooling.[4]

  • Increase the temperature: For most solid solutes, solubility increases with temperature.[1] Carefully heating the solution can help dissolve the compound. However, be cautious of potential product degradation at elevated temperatures.[4]

  • Hot Filtration: If insoluble impurities are suspected to be hindering dissolution, a hot filtration of the saturated solution can be performed.[4]

Q3: What are the most common crystallization techniques I should try first?

A3: For a new compound like 3-methyl-1H-cycloocta[c]pyrazole, it is advisable to start with the most common and generally successful methods:

  • Slow Evaporation: This is often the simplest and most successful method.[5][6] A nearly saturated solution is prepared and left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[7]

  • Slow Cooling: This technique relies on the principle that the compound is more soluble at higher temperatures.[6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and inducing crystallization.[7]

  • Vapor Diffusion: This is an excellent method when only small amounts of the compound are available.[8] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

Q4: What is polymorphism and should I be concerned about it with this compound?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms, or polymorphs, can have different physical properties, such as solubility and melting point. Pyrazole derivatives have been known to exhibit polymorphism, which can be influenced by the crystallization solvent and conditions.[11] It is crucial to be aware of this possibility, as different polymorphs may form under slightly different conditions. Characterization of the resulting crystals (e.g., by melting point or X-ray diffraction) is important to ensure consistency.

Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific issues you might encounter during your crystallization experiments.

Problem: Oiling Out

Q: I am not getting crystals; instead, my compound is forming an oil or a viscous liquid. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline phase.[12] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the concentration of the solute is too high.[12] Impurities can also lower the melting point of the compound, contributing to this issue.[12]

Troubleshooting Steps:

  • Reduce the concentration: The most straightforward solution is to use a more dilute solution. Add more solvent to the oiled-out mixture, gently heat to redissolve the oil, and then allow it to cool more slowly.[12]

  • Lower the crystallization temperature: If using a slow cooling method, try a lower starting temperature or a slower cooling rate. Placing the crystallizing vessel in an insulated container can help slow down the cooling process.[6]

  • Change the solvent: The solvent plays a critical role. A solvent in which the compound is less soluble may prevent oiling out. Experiment with different solvents or solvent mixtures.

  • Seeding: If you have previously managed to obtain a few small crystals, adding a "seed crystal" to a slightly supersaturated solution can promote controlled crystal growth and prevent oiling out.[8]

Problem: Formation of Amorphous Precipitate or Powder

Q: My compound is crashing out of solution as a fine powder or an amorphous solid, not as single crystals. What causes this and what can I do?

A: Rapid precipitation leading to a powder or amorphous solid is usually a sign that the solution has become supersaturated too quickly, leading to rapid nucleation and very little time for organized crystal growth.[8]

Troubleshooting Steps:

  • Slow down the process: The key is to decrease the rate of supersaturation.

    • Slow Evaporation: Reduce the rate of evaporation by covering the vial with parafilm and punching only a few small holes.[5] Using a less volatile solvent can also help.

    • Slow Cooling: Decrease the rate of cooling by insulating the flask or placing it in a Dewar of warm water and allowing it to cool to room temperature overnight.[6]

    • Vapor Diffusion: Use an anti-solvent with a lower vapor pressure to slow down the diffusion rate.[8]

  • Adjust the solvent system: Use a solvent in which your compound is slightly more soluble. This will require a higher degree of supersaturation for precipitation to occur, giving more time for crystals to grow.

  • Decrease the concentration: Starting with a less concentrated solution will mean that it takes longer to reach the point of supersaturation, which can favor the growth of larger, well-defined crystals.

Problem: No Crystals Form at All

Q: I have set up crystallization experiments using various methods and solvents, but after several days, the solution remains clear and no crystals have formed. What should I try next?

A: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Troubleshooting Steps:

  • Increase the concentration: Your initial solution may be too dilute. For slow evaporation, simply allow more time for the solvent to evaporate. For other methods, you may need to start with a more concentrated solution. If you are unsure of the solubility, you can test this by seeing if a small amount of the solution leaves a solid residue when evaporated on a watch glass.

  • Induce nucleation:

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.[13]

    • Seeding: Introduce a seed crystal into the solution.[8]

  • Change the crystallization method: If slow evaporation is not working, try slow cooling from a higher temperature or vapor diffusion with a more effective anti-solvent.

  • Purity Check: Ensure your compound is sufficiently pure. Impurities can sometimes inhibit crystallization.[14] A minimum purity of 80-90% is recommended for initial screening.[8]

Problem: Crystals are Too Small or Poorly Formed

Q: I am getting crystals, but they are very small needles or thin plates, unsuitable for single-crystal X-ray diffraction. How can I grow larger, more well-defined crystals?

A: The formation of many small crystals suggests that the nucleation rate is too high compared to the crystal growth rate. The goal is to have fewer nucleation sites, allowing each crystal to grow larger.[8]

Troubleshooting Steps:

  • Reduce the rate of crystallization: As with preventing amorphous precipitation, slowing down the entire process is key. Use the strategies mentioned above (slower evaporation, slower cooling, etc.).

  • Optimize the solvent: The choice of solvent can significantly influence crystal habit. Experiment with different solvents. Sometimes, a solvent that has a specific interaction with the molecule (e.g., through hydrogen bonding) can promote growth in a different direction, leading to a more desirable crystal shape.[8]

  • Temperature Optimization: Temperature can affect both solubility and crystal growth kinetics. Try setting up experiments at different constant temperatures (e.g., 4°C, room temperature, and a slightly elevated temperature).

  • Use a cleaner vessel: Dust particles or scratches on the vessel can act as nucleation sites.[8] Using very clean, smooth glassware (like an NMR tube) can sometimes lead to the formation of fewer, larger crystals.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key crystallization techniques discussed.

Protocol 1: Slow Evaporation
  • Preparation of a Saturated Solution:

    • In a clean vial, dissolve a small amount of 3-methyl-1H-cycloocta[c]pyrazole in a suitable solvent (e.g., acetone, ethanol).

    • Add the solvent dropwise with gentle warming and stirring until the solid is just fully dissolved. Avoid using a large excess of solvent.

  • Setup:

    • Cover the vial with parafilm.

    • Use a needle to punch a few small holes in the parafilm to allow for slow evaporation.[5] The number and size of the holes can be varied to control the evaporation rate.

  • Incubation:

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor the vial periodically for crystal growth without disturbing it.

Protocol 2: Slow Cooling
  • Preparation of a Saturated Solution at Elevated Temperature:

    • In a flask, add the compound and a suitable solvent.

    • Heat the mixture in a water or oil bath with stirring until the solid is completely dissolved.[6] Add a minimal amount of additional solvent if necessary to achieve full dissolution.

  • Setup:

    • Loosely cap the flask to prevent solvent loss while allowing pressure to equalize.

    • To slow the cooling rate, you can place the flask in a Dewar filled with warm water or in an insulated container (e.g., a Styrofoam box).[6]

  • Incubation:

    • Allow the setup to cool slowly and undisturbed to room temperature over several hours or overnight.

    • For compounds with higher solubility, further cooling in a refrigerator or freezer may be beneficial.[7]

Protocol 3: Vapor Diffusion
  • Preparation:

    • In a small, open vial (e.g., a 1-dram vial), dissolve the compound in a minimal amount of a "good" solvent (one in which it is soluble, e.g., dichloromethane).

    • In a larger vial or jar, add a layer of an "anti-solvent" (a more volatile solvent in which the compound is insoluble, e.g., hexane or diethyl ether).[8]

  • Setup:

    • Carefully place the small, open vial containing the compound solution inside the larger jar, ensuring the two liquids do not mix.[8]

    • Seal the larger jar tightly.

  • Incubation:

    • Store the setup in a stable, vibration-free environment.

    • The more volatile anti-solvent will slowly diffuse into the solution of the compound, causing it to become less soluble and crystallize.[9]

Data Presentation

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Polar Aprotic Acetone5620.7Often a good starting point for pyrazole derivatives.[1]
Acetonitrile8237.5Can be effective for many heterocyclic compounds.[4]
Tetrahydrofuran (THF)667.5A less polar option that can be useful.
Polar Protic Ethanol7824.5Commonly used and can participate in hydrogen bonding.[4]
Methanol6532.7Similar to ethanol, but more polar and volatile.[4]
Isopropanol8219.9A slightly less polar alcohol.
Non-Polar / Weakly Polar Dichloromethane409.1A good solvent for many organic compounds, but highly volatile.[4]
Toluene1112.4May be effective if the compound has significant non-polar character.[1]
Hexane691.9Primarily useful as an anti-solvent.

Visualizations

Experimental Workflow for Crystallization Method Selection

Crystallization_Workflow start Start with Purified 3-methyl-1H-cycloocta[c]pyrazole solubility_test Solubility Screening (See Table 1) start->solubility_test soluble Compound is Soluble solubility_test->soluble insoluble Poorly Soluble solubility_test->insoluble slow_evap Method 1: Slow Evaporation soluble->slow_evap slow_cool Method 2: Slow Cooling soluble->slow_cool vapor_diff Method 3: Vapor Diffusion soluble->vapor_diff hot_filtration Consider Hot Filtration and Co-solvents insoluble->hot_filtration crystals Crystals Formed slow_evap->crystals troubleshoot Troubleshoot (Oil, Powder, etc.) slow_evap->troubleshoot slow_cool->crystals slow_cool->troubleshoot vapor_diff->crystals vapor_diff->troubleshoot hot_filtration->slow_cool

Caption: A decision-making workflow for selecting an initial crystallization method.

Troubleshooting Logic for Poor Crystallization Outcome

Troubleshooting_Logic start Initial Outcome oil Oiling Out - Reduce concentration - Slow cooling rate - Change solvent start->oil powder Amorphous Powder - Slow down process - Adjust solvent - Decrease concentration start->powder no_crystals No Crystals - Increase concentration - Induce nucleation - Check purity start->no_crystals small_crystals Small/Poor Crystals - Reduce nucleation rate - Optimize solvent - Use cleaner vessel start->small_crystals success {High-Quality Crystals} oil->success powder->success no_crystals->success small_crystals->success

Caption: A logical guide for troubleshooting common crystallization problems.

References

  • Slow Evaporation Method. (n.d.).
  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.).
  • Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (2025).
  • Guide for crystallization. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (2025).
  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - ProQuest. (n.d.).
  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (2025).
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives - ijarsct. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - JETIR.org. (2024, June).
  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. (2022, November 22).
  • How to grow crystals for X-ray crystallography. (2024, October 16).
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.).
  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions - ResearchGate. (n.d.).
  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. (2005, August 15).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
  • (IUCr) Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. (2025, February 2).
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (n.d.).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.).
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009, November 20).
  • Polymorphism − A Perspective | Crystal Growth & Design - ACS Publications. (2011, January 19).
  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - MDPI. (2020, December 2).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Enhancing the Outcome of Crystallographic Fragment Screening by Choosing the Optimal Protein Crystal Form - PMC. (2026, March 4).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (2025, December).
  • Polymorphism: The Same and Not Quite the Same | Crystal Growth & Design. (2008, January 2).
  • Optimization for the cyclization step | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimization of crystallization conditions for biological macromolecules - PubMed. (2014, November 15).
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem. (2025).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.).
  • Crystallization Screening - Hampton Research. (n.d.).
  • Survey and analysis of crystal polymorphism in organic structures - PMC - NIH. (2018, January 25).
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - University at Buffalo. (2007, February 27).
  • Improving the Crystallization Process for Optimal Drug Development | American Laboratory. (2014, March 28).
  • Optimization - Hampton Research. (2015, March 15).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC. (n.d.).
  • Polymorphism in Solid Dispersions - PMC - NIH. (n.d.).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-methyl-1H-cycloocta[c]pyrazole

Welcome to the Technical Support Center. As application scientists, we recognize that poor compound solubility is one of the most pervasive bottlenecks in drug discovery, leading to underestimated bioactivity, variable d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that poor compound solubility is one of the most pervasive bottlenecks in drug discovery, leading to underestimated bioactivity, variable data, and false negatives in high-throughput screening[1].

This guide is designed to help you troubleshoot and overcome the specific solvation barriers associated with 3-methyl-1H-cycloocta[c]pyrazole in Dimethyl Sulfoxide (DMSO).

Root Cause Analysis: The Solvation Barrier

To solve a solubility issue, we must first understand the causality behind it. 3-methyl-1H-cycloocta[c]pyrazole presents a dual-faceted solvation challenge due to its structural components:

  • The Pyrazole Core (High Lattice Energy): The pyrazole ring is aromatic and acts as both a strong hydrogen bond donor and acceptor. This leads to strong intermolecular interactions (H-bonding and π−π stacking) in the solid state, creating a robust crystal lattice that is thermodynamically difficult for solvents to break[2].

  • The Cyclooctane Ring (High Lipophilicity): This bulky, saturated eight-membered ring adds significant hydrophobic surface area to the molecule.

Typically, compounds that resist DMSO solvation fall into two categories: those with strong, rigid molecular lattices, and those with high molecular weight and lipophilicity[1]. 3-methyl-1H-cycloocta[c]pyrazole suffers from both. While DMSO is a powerful polar aprotic solvent, it lacks the ability to efficiently solvate the extreme hydrophobic bulk of the cyclooctane ring while simultaneously breaking the tight pyrazole hydrogen-bond network.

Solubilization Workflow

The following decision tree outlines the logical progression of our troubleshooting protocols, moving from the least disruptive to the most complex formulation.

G Start 3-methyl-1H-cycloocta[c]pyrazole + 100% DMSO Check1 Assess Solubility (Visual / HPLC) Start->Check1 Thermo Protocol A: Thermo-Acoustic (50°C + Sonication) Check1->Thermo Insoluble Success Solubilized Stock Ready for Bioassay Check1->Success Soluble Check2 Assess Solubility Thermo->Check2 Ionize Protocol B: Micro-Ionization (0.1% Acid/Base) Check2->Ionize Insoluble Check2->Success Soluble Check3 Assess Solubility Ionize->Check3 CoSolvent Protocol C: Co-Solvent Matrix (DMAc / Tween-80) Check3->CoSolvent Insoluble Check3->Success Soluble CoSolvent->Success Soluble / Suspension

Logical overview of solubility enhancement strategies for pyrazole derivatives in DMSO.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to biological assays without passing the validation step, as testing micro-suspensions will yield inaccurate IC 50​ values.

Protocol A: Thermo-Acoustic Disruption

Mechanism: The solubility of pyrazole derivatives in organic solvents increases significantly with temperature[2]. Heating provides the kinetic energy required to overcome the lattice enthalpy, while acoustic cavitation (sonication) physically fractures micro-crystals, exponentially increasing the surface area for solvent interaction.

  • Weigh the solid compound into a glass vial (avoid plastics, as heated DMSO can leach plasticizers).

  • Add 100% molecular biology grade DMSO to target a 5 mM to 10 mM stock concentration.

  • Vortex vigorously for 60 seconds.

  • Submerge the vial in an ultrasonic water bath set to 45°C – 50°C for 15 to 20 minutes.

  • Self-Validation Step: Remove the vial and allow it to cool to room temperature (22°C) for 2 hours. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms at the bottom, your solution was supersaturated and is thermodynamically unstable. You must proceed to Protocol B.

Protocol B: Micro-Ionization (Lattice Disruption)

Mechanism: Pyrazoles are weakly basic compounds. By adding a trace amount of a strong acid, you protonate the pyrazole nitrogen. This ionization disrupts the neutral intermolecular hydrogen-bonding network, converting the compound into a salt, which is often more easily solvated[2].

  • Prepare a modified solvent: 100% DMSO containing 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) or concentrated HCl.

  • Add the modified solvent to the solid compound to reach your target concentration.

  • Vortex and sonicate at room temperature for 5 minutes.

  • Self-Validation Step: You must verify assay compatibility. Because you have introduced an acid, ensure that your final downstream aqueous assay buffer (e.g., HEPES, Tris) has sufficient buffering capacity to neutralize the trace acid upon dilution (usually 1:100 or 1:1000). Check the pH of a mock assay well.

Protocol C: Co-Solvent & Complexation Matrix

Mechanism: If the lipophilic bulk of the cyclooctane ring is the primary barrier, you must bridge the polarity gap. Using a co-solvent like N,N-Dimethylacetamide (DMAc) or a surfactant lowers interfacial tension. While cyclodextrins are normally used for aqueous solubility, be aware that DMSO can compete with the drug for the hydrophobic cavity of the cyclodextrin, which can alter binding dynamics[3]. Therefore, maintaining a specific DMSO fraction with a co-solvent is often a more reliable way to prevent precipitation[4].

  • Dissolve the compound in a primary bridging solvent (e.g., DMAc) at 2x the target concentration.

  • Dilute 1:1 with DMSO containing 5% Tween-80 or Cremophor EL.

  • Self-Validation Step: Perform a serial dilution of this stock into your aqueous assay buffer. Monitor the solutions using nephelometry (light scattering) or UV-Vis spectroscopy. If the baseline absorbance increases, the compound is forming colloidal aggregates upon aqueous exposure.

Quantitative Data: Solubilization Matrix

Use the following table to compare the expected outcomes and limitations of each protocol.

ProtocolPrimary MechanismExpected Max Concentration (DMSO)Downstream Assay Compatibility
A: Thermo-Acoustic Kinetic disruption of crystal lattice~1 - 5 mMExcellent (Pure DMSO vehicle)
B: Micro-Ionization Protonation of pyrazole N-H~10 - 20 mMGood (Requires buffer neutralization check)
C: Co-Solvent Matrix Interfacial tension reduction> 20 mMModerate (Requires strict vehicle control validation)

Frequently Asked Questions (FAQs)

Q1: My stock solution was completely clear yesterday, but after storing it at -20°C, it has precipitated. Why did this happen, and how do I fix it? A1: DMSO has a relatively high freezing point of 18.5°C. During the freezing process, the solvent crystallizes first, excluding the 3-methyl-1H-cycloocta[c]pyrazole and causing severe localized supersaturation. This forces the compound to crash out of solution. Upon thawing, the kinetic barrier to redissolve the crystalline aggregate is much higher than the initial solvation. Solution: Always aliquot your stocks for single-use to avoid freeze-thaw cycles. If a stock has precipitated, you must re-apply Protocol A (heat and sonication) until the solution is completely clear before use.

Q2: Visual inspection is subjective. How can I accurately determine the true dissolved concentration of my stock? A2: Visual inspection cannot detect micro-suspensions, which lead to variable data and underestimated activity[1]. To find the true equilibrium solubility, centrifuge your sample at 10,000 x g for 10 minutes to pellet any undissolved particulates. Carefully extract the supernatant and quantify the dissolved compound using HPLC coupled with a Chemiluminescent Nitrogen Detector (CLND) or UV-Vis spectroscopy against a pre-calibrated standard curve[1].

Q3: Will heating the DMSO cause it to chemically react with my pyrazole derivative? A3: Under standard formulation conditions (heating up to 60°C), DMSO is chemically inert. While DMSO can act as a C1 source in specific, iodine-catalyzed synthetic cascade reactions to construct pyrazole rings[5], it will not react with a fully formed pyrazole derivative simply through mild heating. Thermo-acoustic disruption is safe for this compound.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at:[Link]

  • Bepridil is potent against SARS-CoV-2 in vitro. PNAS. Available at:[Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-Methyl-1H-cycloocta[c]pyrazole

Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 3-methyl-1H-cycloocta[c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 3-methyl-1H-cycloocta[c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of novel heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific synthesis, drawing upon established principles of microwave-assisted organic synthesis (MAOS).

Introduction to the Synthesis

The synthesis of 3-methyl-1H-cycloocta[c]pyrazole, a fused heterocyclic system, presents unique challenges and opportunities. Microwave irradiation has emerged as a powerful tool to accelerate such syntheses, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods.[1][2][3][4][5] This is due to the direct and efficient heating of the reaction mixture, bypassing the slower process of thermal conduction.[4] The core of this synthesis typically involves the cyclocondensation of a suitable hydrazine derivative with a β-dicarbonyl compound or its equivalent, embedded within a cyclooctane framework. The optimization of this process requires a careful consideration of various reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave synthesis for this reaction instead of conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for the synthesis of pyrazole derivatives.[4] These include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using microwave irradiation.[2][4]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][3][5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[6]

  • "Green" Chemistry Benefits: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent or even solvent-free conditions.[2][5][7]

Q2: What are the key parameters I need to optimize for this synthesis?

A2: The successful synthesis of 3-methyl-1H-cycloocta[c]pyrazole will depend on the careful optimization of several key parameters:

  • Solvent: The choice of solvent is critical as it must efficiently absorb microwave energy.[8][9]

  • Temperature: Higher temperatures generally accelerate reaction rates, but can also lead to decomposition.

  • Reaction Time: Finding the optimal reaction time is crucial to maximize yield and minimize byproduct formation.

  • Catalyst: The use of an appropriate acid or base catalyst can significantly influence the reaction rate and outcome.

  • Reagent Stoichiometry: The molar ratio of your starting materials will directly impact the yield and purity of your product.

Q3: Can I perform this reaction without a solvent?

A3: Yes, solvent-free microwave synthesis is a viable and often advantageous approach.[8][10] By directly heating the neat reactants, you can often achieve faster reaction times and a simplified workup procedure.[8] This method is also environmentally friendly as it eliminates the use of potentially hazardous solvents.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Q: I am getting very low yields or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue when first developing a microwave-assisted protocol. Here’s a systematic approach to troubleshooting:

1. Inefficient Microwave Coupling:

  • The Problem: Your reaction mixture may not be absorbing microwave energy effectively. The ability of a substance to convert electromagnetic energy into heat is determined by its loss tangent (tan δ).[9] Solvents with a high loss tangent are more efficient at heating under microwave irradiation.

  • The Solution:

    • Solvent Choice: If you are using a non-polar solvent with a low loss tangent (e.g., toluene, hexane), it will not heat efficiently in a microwave field.[8][9] Switch to a polar solvent with a higher loss tangent. Good starting points for pyrazole synthesis include ethanol, N,N-dimethylformamide (DMF), or even water.[9][11][12]

    • Solvent-Free with a Susceptor: If a solvent-free reaction is desired but your reactants have low polarity, you can add a small amount of a high-absorbing, inert material (a susceptor) like silicon carbide or a polar ionic liquid to help initiate heating.

2. Incorrect Temperature or Reaction Time:

  • The Problem: The reaction may require a higher temperature to overcome the activation energy, or the reaction time may be too short for the reaction to go to completion. Conversely, excessive temperature or time can lead to decomposition of the starting materials or product.

  • The Solution:

    • Systematic Optimization: Perform a series of small-scale experiments to systematically vary the temperature and time. Start with a moderate temperature (e.g., 100-120 °C) and a short reaction time (e.g., 5-10 minutes).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature Screening: Increase the temperature in increments of 10-20 °C and observe the effect on the reaction. Be mindful of the pressure limits of your reaction vessel.

    • Time Course Study: Once a promising temperature is identified, run the reaction for varying lengths of time (e.g., 5, 10, 15, 20 minutes) to find the point of maximum product formation before significant decomposition occurs.

3. Catalyst Issues:

  • The Problem: The formation of the pyrazole ring is often catalyzed by an acid or a base. The absence of a suitable catalyst, or the use of an incorrect one, can prevent the reaction from proceeding.

  • The Solution:

    • Acid Catalysis: For cyclocondensation reactions, a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid can be effective.

    • Base Catalysis: In some cases, a base such as piperidine or triethylamine may be required to facilitate the reaction.[11]

    • Catalyst Screening: If your initial catalyst choice is ineffective, screen a small panel of common acid and base catalysts to identify the optimal one for your specific substrate.

Optimization Workflow for Low Yield

G start Low Yield Observed check_coupling Is the solvent polar and microwave-absorbent? start->check_coupling change_solvent Switch to a high-loss tangent solvent (e.g., EtOH, DMF) check_coupling->change_solvent No optimize_temp Systematically increase reaction temperature check_coupling->optimize_temp Yes change_solvent->optimize_temp optimize_time Perform a time-course study at optimal temperature optimize_temp->optimize_time check_catalyst Is a catalyst being used? optimize_time->check_catalyst add_catalyst Introduce a suitable acid or base catalyst check_catalyst->add_catalyst No analyze_results Analyze results by TLC/LC-MS check_catalyst->analyze_results Yes add_catalyst->analyze_results screen_catalysts Screen a panel of different catalysts screen_catalysts->analyze_results analyze_results->screen_catalysts No Improvement success Optimized Yield Achieved analyze_results->success Positive Result

Caption: Troubleshooting workflow for low product yield.

Formation of Multiple Products/Byproducts

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products often points to issues with regioselectivity or side reactions.

1. Regioisomer Formation:

  • The Problem: If your β-dicarbonyl equivalent is unsymmetrical, the cyclocondensation with hydrazine can potentially lead to the formation of two different regioisomers.

  • The Solution:

    • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on the dicarbonyl compound. A more sterically hindered carbonyl group will be less reactive, potentially favoring the formation of one isomer.

    • Catalyst Influence: The choice of acid or base catalyst can sometimes influence the regiochemical outcome. Experimenting with different catalysts may improve the selectivity for the desired isomer.

    • Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity. Try running the reaction in a range of solvents with varying polarities.

2. Side Reactions:

  • The Problem: High temperatures and prolonged reaction times can promote side reactions such as decomposition, polymerization, or further reactions of the desired product.

  • The Solution:

    • Lower the Temperature: If you are observing significant byproduct formation, try reducing the reaction temperature. Microwave heating is very efficient, and it's possible that a lower temperature will be sufficient to drive the desired reaction without initiating unwanted side reactions.[8]

    • Reduce Reaction Time: As determined from your time-course study, stop the reaction as soon as the maximum yield of the desired product is reached to prevent its degradation or further reaction.

    • Use a More Selective Catalyst: Some catalysts may be more prone to promoting side reactions. If you suspect this is the case, screen other catalysts to find one that is more selective for the desired transformation.

Parameter Comparison for Selectivity

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Temperature 150 °C120 °CLowering the temperature can reduce the rate of side reactions.
Time 30 min10 minShorter reaction times minimize product decomposition.
Catalyst Strong Acid (e.g., H₂SO₄)Mild Acid (e.g., Acetic Acid)A milder catalyst may be more selective for the desired reaction pathway.
Solvent Toluene (Non-polar)Ethanol (Polar, Protic)Solvent polarity can influence reaction pathways and regioselectivity.
Reaction Scalability Issues

Q: My small-scale optimization was successful, but the reaction is not working well on a larger scale. What should I consider?

A: Scaling up microwave reactions requires careful consideration of several factors that may not be apparent on a smaller scale.

1. Uneven Heating:

  • The Problem: As the reaction volume increases, the penetration depth of the microwaves can become a limiting factor, leading to uneven heating of the reaction mixture. This can result in localized hotspots and cold spots, leading to a mixture of unreacted starting material and decomposition products.

  • The Solution:

    • Appropriate Reactor and Vessel: Ensure you are using a microwave reactor and vessel designed for the scale you are working at.

    • Stirring: Efficient stirring is crucial to ensure even temperature distribution throughout the reaction mixture.

    • Solvent Volume: Maintain an appropriate solvent volume to allow for efficient and uniform heating.

2. Pressure Buildup:

  • The Problem: On a larger scale, the pressure generated from heating a solvent above its boiling point can become a significant safety concern and can also affect the reaction outcome.

  • The Solution:

    • Monitor Pressure: Use a microwave reactor equipped with a pressure sensor and ensure the pressure stays within the safe operating limits of the vessel.

    • Choose a Higher-Boiling Solvent: If pressure is a major issue, consider switching to a higher-boiling polar solvent to reduce the vapor pressure at the desired reaction temperature.

Microwave Synthesis Workflow

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Analysis reagents Combine Reactants, Solvent, and Catalyst in Microwave Vial seal Seal the Vial reagents->seal irradiate Place Vial in Microwave Reactor and Irradiate at Set Temperature and Time seal->irradiate monitor Monitor Temperature and Pressure irradiate->monitor cool Cool the Reaction Mixture irradiate->cool extract Product Extraction and Purification cool->extract analyze Characterize the Product (NMR, MS, etc.) extract->analyze

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Methyl-1H-cycloocta[c]pyrazole for Preclinical Trials

Welcome to the Process Chemistry & Analytical Support Center. Transitioning the synthesis of 3-methyl-1H-cycloocta[c]pyrazole from the discovery bench to preclinical manufacturing introduces critical engineering and regu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Analytical Support Center. Transitioning the synthesis of 3-methyl-1H-cycloocta[c]pyrazole from the discovery bench to preclinical manufacturing introduces critical engineering and regulatory hurdles. The synthesis relies on the condensation of 2-acetylcyclooctanone with hydrazine hydrate[1]. At scale, this seemingly straightforward transformation presents severe thermal hazards and generates genotoxic impurities that must be rigorously controlled.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and regulatory guidance to ensure your scale-up campaigns are safe, high-yielding, and compliant.

Section 1: Process Chemistry & Scale-Up Troubleshooting (FAQ)

Q1: During the pilot scale-up of the hydrazine condensation step, we observed a dangerous adiabatic temperature rise. How can we mitigate this thermal runaway risk?

Causality & Solution: The condensation of hydrazine with 1,3-dicarbonyl equivalents is inherently highly exothermic. More critically, trace acidic byproducts (or unneutralized HCl if starting materials are chlorinated) can drastically lower the onset temperature of hydrazine's exothermic decomposition, leading to a rapid generation of heat and nitrogen gas that overwhelms standard reactor cooling jackets (2)[2].

To mitigate this, you must implement a base-stabilized condensation protocol . The addition of a mild base, such as sodium acetate, buffers the reaction mass, neutralizes acidic triggers, and significantly increases the decomposition onset temperature of hydrazine[2]. If batch processing remains too hazardous, transitioning to a continuous flow manufacturing system is highly recommended, as flow reactors provide superior heat dissipation and precise residence time control (3)[3].

Q2: Our conversion rates drop when we scale up, but pushing the temperature causes byproduct formation. How do we optimize this?

Causality & Solution: Incomplete conversion at scale is often an artifact of poor mixing and overly conservative heating profiles used to avoid the exotherm. Ensure an adequate stoichiometric excess of hydrazine hydrate (typically 1.4 to 1.5 equivalents) is used, as some reagent is inevitably lost to volatilization or side reactions[3]. Implement a controlled, dropwise addition of hydrazine at a lower temperature (e.g., 20–30 °C) to manage the initial heat of mixing, followed by a gradual ramp to reflux.

Section 2: Genotoxic Impurity Control (ICH M7 Compliance)

Q3: What are the regulatory limits for residual hydrazine in our preclinical API, and how do we achieve them?

Causality & Solution: Hydrazine is a potent in vitro and in vivo mutagen. Under regulatory guidelines, it is classified as a Class 1 mutagenic impurity (4)[4]. For preclinical and clinical applications, the Threshold of Toxicological Concern (TTC) dictates an acceptable intake of 1.5 µ g/day [4]. Depending on your drug's maximum daily dose (MDD), this often translates to a stringent concentration limit of < 2 ppm in the final API[5].

Standard aqueous workups are insufficient for purging hydrazine. You must implement a controlled crystallization step. By dissolving the crude product in an organic solvent and slowly adding an anti-solvent (e.g., water), the 3-methyl-1H-cycloocta[c]pyrazole selectively crystallizes. The highly polar hydrazine remains solvated in the mother liquor, routinely reducing residual levels from >10,000 ppm to <20 ppm in a single pass[3].

Q4: Direct HPLC-UV analysis is failing to detect hydrazine at the required ppm levels. What is the recommended analytical protocol?

Causality & Solution: Hydrazine has a low molecular weight (32 g/mol ) and completely lacks a chromophore, making direct UV detection impossible at trace levels (5)[5]. The self-validating solution is to use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with pre-column derivatization. Reacting the API sample with a derivatizing agent (like benzaldehyde) introduces a robust chromophore and increases the mass-to-charge (m/z) ratio, enabling Multiple Reaction Monitoring (MRM) with Limits of Detection (LOD) as low as 0.02 ppm[5].

Section 3: Quantitative Data Summaries

Table 1: Thermal Risk Mitigation Data for Hydrazine Condensations

Reaction Condition Decomposition Onset Temp (°C) Adiabatic Temp Rise (ΔTad, °C) Safety Profile
Standard Batch (No Base) ~120 > 100 High Risk (Runaway potential)
Base-Stabilized (NaOAc) > 180 < 50 Controlled / Manageable

| Continuous Flow | N/A (Instant heat dissipation) | Minimal | Optimal for large scale |

Table 2: ICH M7 Permitted Daily Exposure Limits for Hydrazine

Maximum Daily Dose (MDD) Acceptable Intake (TTC) API Concentration Limit (ppm)
100 mg 1.5 µ g/day 15.00 ppm
400 mg 1.5 µ g/day 3.75 ppm

| 1000 mg | 1.5 µ g/day | 1.50 ppm |

Section 4: Standardized Experimental Protocols

Protocol A: Base-Stabilized Scale-Up Synthesis of 3-methyl-1H-cycloocta[c]pyrazole

This protocol is designed as a self-validating system; the inclusion of the base ensures thermal stability, while the crystallization parameters dictate the purity output.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with nitrogen. Charge the reactor with 2-acetylcyclooctanone (1.0 equiv) and a lower-boiling-point solvent (e.g., ethanol or methanol, 5 volumes).

  • Base Stabilization: Add sodium acetate (0.5 equiv) to the stirring mixture to buffer the system against acidic byproducts.

  • Controlled Addition: Cool the reactor to 20 °C. Begin a controlled, dropwise addition of hydrazine hydrate (1.4 equiv) over 2 hours. Maintain the internal temperature below 30 °C during the addition.

  • Condensation: Gradually ramp the reactor temperature to reflux (approx. 65–70 °C depending on solvent). Hold for 4 hours. Monitor conversion via In-Process Control (IPC) HPLC.

  • Controlled Crystallization (Purge): Once conversion is >98%, cool the mixture to 40 °C. Slowly charge chilled water (anti-solvent, 10 volumes) over 3 hours to induce crystallization.

  • Isolation: Filter the resulting slurry, wash the cake with a cold 1:2 ethanol/water mixture, and dry under vacuum at 50 °C.

Protocol B: LC-MS/MS Derivatization Workflow for Hydrazine Quantification

This analytical method validates the efficacy of Protocol A's crystallization purge.

  • Sample Preparation: Accurately weigh 20 mg of the API and dissolve it in 1.0 mL of acetonitrile.

  • Derivatization: Add 50 µL of a 2% benzaldehyde solution (in acetonitrile) and 10 µL of glacial acetic acid (catalyst) to the sample.

  • Incubation: Vortex the mixture and incubate at 40 °C for 30 minutes to ensure complete conversion of residual hydrazine to benzalazine.

  • Analysis: Inject 5 µL into the LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the derivatized hydrazine adduct. Quantify against a standard calibration curve (0.05 ppm to 5.0 ppm).

Visualization: Process & QC Workflow

G A 2-Acetylcyclooctanone + Hydrazine Hydrate B Base-Stabilized Condensation (Temp Control & Flow) A->B Exotherm Mitigation C Crude 3-methyl-1H- cycloocta[c]pyrazole B->C Work-up D Controlled Crystallization (Hydrazine Purge) C->D Impurity Removal E LC-MS/MS QC (ICH M7 Compliance) D->E Derivatization Assay E->D Fail (Recrystallize) F Preclinical API (< 2 ppm Hydrazine) E->F Pass

Workflow for scalable synthesis and genotoxic impurity control of 3-methyl-1H-cycloocta[c]pyrazole.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. ich.org.
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. researchgate.net.
  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. acs.org.
  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC-MS/MS. tandfonline.com.
  • Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-methyl-1H-cycloocta[c]pyrazole to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the binding affinity of a novel small molecule, exemplified by 3-methyl-1H-cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the binding affinity of a novel small molecule, exemplified by 3-methyl-1H-cycloocta[c]pyrazole, to its target proteins. We will delve into the core principles of various biophysical and cellular techniques, offering a comparative analysis to guide your experimental design. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to your research.

Introduction: The Critical Role of Binding Affinity in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is a multi-step process of optimization. Central to this journey is the characterization of the interaction between the molecule and its intended biological target. Binding affinity, often quantified by the dissociation constant (K_D), is a fundamental parameter that dictates the concentration at which a compound will exert its biological effect. A high binding affinity (low K_D) is often a desirable characteristic, as it implies that a lower concentration of the compound is needed to occupy the target's binding site, which can translate to improved potency and a better therapeutic window.

In this guide, we will use the novel scaffold, 3-methyl-1H-cycloocta[c]pyrazole, as a case study to explore the methodologies for validating target engagement and quantifying binding affinity. For the purpose of this guide, we will consider a hypothetical protein target, "Kinase X," a member of a protein family frequently implicated in disease and a common target for small molecule inhibitors.

A Comparative Overview of Key Binding Affinity Assays

Selecting the appropriate assay to measure binding affinity is a critical decision that depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific questions being asked. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[1][2]Association rate (k_a), Dissociation rate (k_d), Dissociation constant (K_D)Real-time, label-free analysis of binding kinetics.[3] High sensitivity.[4]Requires immobilization of one binding partner, which may affect its activity. Can be sensitive to buffer composition and nonspecific binding.[2]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[5]Dissociation constant (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the interaction.[5] It is a label-free, in-solution technique.[5]Requires relatively large amounts of purified, soluble protein and ligand. Not suitable for very high or very low affinity interactions without specialized methods.[6][7]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9]Target engagement in a cellular context, relative thermal shift (ΔT_m)Directly measures target engagement in intact cells or tissue lysates, providing more physiologically relevant data.[8][10]Provides a relative measure of affinity and is not a direct measure of K_D. Can be challenging for membrane proteins and proteins with high intrinsic thermal stability.[11]

Experimental Protocols

Here, we provide detailed step-by-step methodologies for validating the binding of 3-methyl-1H-cycloocta[c]pyrazole to our hypothetical "Kinase X". For comparison, we will include a known "Positive Control Inhibitor" and a "Negative Control Compound" (a structurally similar but inactive molecule).

Surface Plasmon Resonance (SPR)

The workflow for an SPR experiment is a sequential process of immobilization, binding analysis, and regeneration.

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_regeneration Regeneration Immobilization Immobilize Kinase X on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilization->Equilibration 1 Injection Inject 3-methyl-1H-cycloocta[c]pyrazole (Analyte) at various concentrations Equilibration->Injection 2 Association Measure Association (ka) Injection->Association 3 Dissociation Measure Dissociation (kd) Association->Dissociation 4 Regen Inject Regeneration Solution to remove bound analyte Dissociation->Regen 5 Regen->Injection Repeat for each concentration

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.

Protocol:

  • Immobilization of Kinase X:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified Kinase X (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of 3-methyl-1H-cycloocta[c]pyrazole, the positive control inhibitor, and the negative control compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration of the analyte over the immobilized Kinase X surface and a reference flow cell (without immobilized protein) for a defined period to monitor association.

    • Follow with an injection of running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte from the sensor surface.

    • Confirm that the baseline response returns to the initial level before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams representing the specific binding interaction.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile.

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Sample_Cell Load Kinase X (titrand) into the sample cell Equilibration Thermal Equilibration Sample_Cell->Equilibration Syringe Load 3-methyl-1H-cycloocta[c]pyrazole (titrant) into the injection syringe Syringe->Equilibration Injection Inject small aliquots of titrant into the sample cell Equilibration->Injection Heat_Measurement Measure heat released or absorbed after each injection Injection->Heat_Measurement Repeat until saturation Binding_Isotherm Plot heat change per mole of injectant against the molar ratio of ligand to protein Heat_Measurement->Binding_Isotherm Fitting Fit the binding isotherm to a model to determine K_D, n, ΔH, and ΔS Binding_Isotherm->Fitting

Caption: A schematic overview of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol:

  • Sample Preparation:

    • Dialyze the purified Kinase X and dissolve the 3-methyl-1H-cycloocta[c]pyrazole in the same buffer to minimize heats of dilution.[6]

    • Typically, the protein concentration in the cell is 10-100 µM, and the ligand concentration in the syringe is 10-fold higher.[6]

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell and the 3-methyl-1H-cycloocta[c]pyrazole solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[6]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to calculate the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cell_Culture Culture cells expressing Kinase X Compound_Incubation Incubate cells with 3-methyl-1H-cycloocta[c]pyrazole, positive control, or vehicle (DMSO) Cell_Culture->Compound_Incubation Aliquoting Aliquot cell suspensions Compound_Incubation->Aliquoting Heating Heat aliquots at a range of temperatures Aliquoting->Heating Lysis Lyse cells (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble proteins from aggregated proteins Lysis->Centrifugation Western_Blot Quantify soluble Kinase X by Western Blot Centrifugation->Western_Blot Melt_Curve Plot soluble protein vs. temperature to generate a melt curve Western_Blot->Melt_Curve

Sources

Comparative

benchmarking 3-methyl-1H-cycloocta[c]pyrazole against known kinase inhibitors

Benchmarking the 3-methyl-1H-cycloocta[c]pyrazole Scaffold in Kinase Inhibitor Discovery: A Comparative Guide Executive Summary & Mechanistic Rationale The pyrazole ring is a privileged pharmacophore in kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 3-methyl-1H-cycloocta[c]pyrazole Scaffold in Kinase Inhibitor Discovery: A Comparative Guide

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged pharmacophore in kinase inhibitor design, serving as a critical hydrogen-bond donor and acceptor motif that mimics the adenine ring of ATP at the kinase hinge region (1)[1]. While planar pyrazole derivatives like Ruxolitinib (JAK1/2) and Tozasertib (Aurora A/B) currently dominate the clinical landscape, the exploration of 3D-rich aliphatic fusions is gaining significant traction in Fragment-Based Drug Discovery (FBDD).

3-methyl-1H-cycloocta[c]pyrazole (3-MCP) introduces a conformationally flexible, sterically demanding cyclooctane ring fused directly to the pyrazole core. Standard inhibitors rely heavily on flat, sp2 -hybridized aromatic systems to occupy the ATP-binding pocket (2)[2]. However, increasing the sp3 carbon fraction ( Fsp3​ ) via scaffolds like 3-MCP can dramatically improve aqueous solubility and reduce off-target promiscuity. Mechanistically, the cyclooctane ring projects into the hydrophobic selectivity pocket adjacent to the hinge region. This unique steric bulk alters the inhibitor's residence time without compromising the critical hydrogen bonds formed by the pyrazole nitrogen atoms.

FBDD_Workflow N1 Fragment Library Screening (3-MCP) N2 HTRF Kinase Assay (IC50) N1->N2 Hit ID N3 SPR Kinetics (Residence Time) N2->N3 Affinity N4 X-ray Crystallography (Binding Mode) N3->N4 Mechanism N5 Lead Optimization (Ligand Efficiency) N4->N5 Structure

Logical workflow for benchmarking 3-MCP using fragment-based drug discovery (FBDD) methodologies.

Comparative Benchmarking Data

When evaluating a low-molecular-weight fragment (3-MCP) against mature clinical drugs, direct IC50​ comparisons are highly misleading due to the difference in molecular size. Instead, performance must be evaluated using Ligand Efficiency (LE) —a metric defining the binding energy contributed per heavy atom. An LE > 0.3 kcal/mol/heavy atom indicates a highly efficient binder suitable for subsequent lead optimization (1)[1].

Table 1: Biochemical Profiling & Ligand Efficiency | Compound | Primary Target | MW ( g/mol ) | Heavy Atoms | IC50​ | Ligand Efficiency (LE) | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-MCP (Fragment) | JAK2 / Aurora A | 158.2 | 12 | 45 μ M | 0.49 | | Ruxolitinib (Drug) | JAK1 / JAK2 | 306.4 | 22 | 3 nM | 0.53 | | Tozasertib (Drug) | Aurora A / B | 464.5 | 33 | 13 nM | 0.38 |

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics ( 25∘C ) | Compound | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | 3-MCP | 1.2×104 | 0.55 | 45 μ M | 1.8 s | | Ruxolitinib | 4.5×106 | 1.3×10−2 | 2.8 nM | 76.9 s |

JAK_STAT_Pathway Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT ATP Hydrolysis Nucleus Gene Transcription (Proliferation) STAT->Nucleus Translocation Inhibitor Pyrazole Inhibitors (Ruxolitinib / 3-MCP) Inhibitor->JAK2 Competitive Inhibition

JAK/STAT pathway illustrating the intervention point for pyrazole-based kinase inhibitors.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Expertise: Fragment libraries often contain compounds with intrinsic auto-fluorescence, leading to false positives in standard fluorescence-intensity assays. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay (e.g., 50 μ s) before reading the emission, short-lived background fluorescence decays entirely, isolating the long-lived Europium cryptate signal (3)[3]. This self-validating mechanism ensures absolute trustworthiness in the biochemical IC50​ data (4)[4].

Step-by-Step Workflow:

  • Kinetic Balancing: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., JAK2), biotinylated substrate peptide, and ATP. Critical Step: ATP must be kept strictly at or below its apparent Km​ value to ensure the assay remains highly sensitive to ATP-competitive fragments like 3-MCP.

  • Pre-Equilibrium Incubation: In a 384-well low-volume plate, dispense 2 μ L of 3-MCP (serial dilutions from 1 mM to 100 nM) and 4 μ L of the kinase enzyme. Incubate for 15 minutes at room temperature to allow the fragment to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 4 μ L of the ATP/Substrate mix. Seal the plate and incubate for 60 minutes.

  • Detection: Stop the enzymatic reaction by adding 10 μ L of detection buffer containing Europium cryptate-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader, calculating the ratio of emissions at 665 nm / 620 nm to determine specific kinase inhibition.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Expertise: While HTRF provides thermodynamic affinity ( IC50​ ), it cannot resolve the dynamic binding kinetics. SPR is a label-free biophysical technique that measures the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. The bulky cyclooctane ring of 3-MCP may cause steric hindrance that slows kon​ , but enhances hydrophobic contacts that slow koff​ . Measuring Residence Time ( τ=1/koff​ ) is critical, as longer residence times often correlate better with in vivo efficacy than raw affinity.

Step-by-Step Workflow:

  • Surface Immobilization: Covalently couple His-tagged kinase to a CM5 sensor chip via standard amine coupling, or capture it via an anti-His antibody to maintain a uniform, active orientation.

  • Baseline Stabilization: Flow running buffer (e.g., HBS-EP+ supplemented with 2% DMSO to match compound solvent) at 30 μ L/min until a highly stable baseline is achieved.

  • Analyte Injection (Single-Cycle Kinetics): Inject 3-MCP in increasing concentration steps (e.g., 10, 30, 90, 270, 810 μ M) without regeneration between injections. This Single-Cycle approach is crucial for fragments with fast dissociation rates, as standard multi-cycle regeneration buffers can rapidly degrade the sensitive target protein surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the equilibrium dissociation constant ( KD​ ).

References

  • [1] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications.1

  • [3] HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC (NIH). 3

  • [2] Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. PMC (NIH). 2

  • [4] Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. 4

Sources

Validation

Reproducibility and Performance Comparison of Published Synthesis Protocols for 3-Methyl-1H-cycloocta[c]pyrazole

Fused pyrazole scaffolds, particularly medium-ring fused systems like 3-methyl-1H-cycloocta[c]pyrazole, represent a highly privileged structural motif in modern drug discovery and agrochemistry . However, the synthetic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fused pyrazole scaffolds, particularly medium-ring fused systems like 3-methyl-1H-cycloocta[c]pyrazole, represent a highly privileged structural motif in modern drug discovery and agrochemistry . However, the synthetic accessibility of the cyclooctane-fused pyrazole core is frequently hampered by poor regioselectivity, harsh reaction conditions, and scaling bottlenecks.

As an Application Scientist, I have critically evaluated the two predominant paradigms for constructing this scaffold: the classical (3+2) Cyclocondensation and the modern Strain-Promoted 1,3-Dipolar Cycloaddition . This guide objectively compares these methodologies, dissecting the causality behind the experimental choices to ensure you can achieve highly reproducible, self-validating results in your own laboratory.

Mechanistic Pathways & Causality in Protocol Design

Understanding the fundamental physical chemistry driving these reactions is critical for troubleshooting and scaling.

Protocol A: Classical (3+2) Cyclocondensation (Knorr-Type) This approach relies on the condensation of 2-acetylcyclooctanone with hydrazine hydrate. The causality of the regioselectivity is governed by the differential electrophilicity of the two carbonyl groups. The highly reactive exocyclic acetyl group undergoes initial hydrazone formation due to lower steric hindrance. Subsequent intramolecular cyclization onto the endocyclic ketone, followed by dehydration, yields the fused pyrazole. Acid catalysis is employed specifically to enhance the electrophilicity of the endocyclic carbonyl, accelerating the rate-determining cyclization step.

Protocol B: Strain-Promoted 1,3-Dipolar Cycloaddition This modern alternative utilizes photoclick chemistry . The causality of the rapid, catalyst-free reaction rate lies in the inherent ring strain of cyclooctyne (~18 kcal/mol). This ground-state destabilization drastically lowers the activation energy barrier for the [3+2] cycloaddition with in situ generated nitrilimines (derived from tetrazoles via UV irradiation). This method bypasses the need for transition metal catalysts, a crucial advantage for late-stage pharmaceutical development where metal purging is problematic.

Mechanism StartA 2-Acetylcyclooctanone + Hydrazine IntA Hydrazone Intermediate StartA->IntA Condensation Prod 3-Methyl-1H-cycloocta[c]pyrazole IntA->Prod Cyclization & Dehydration StartB Cyclooctyne + Tetrazole (Nitrilimine) IntB 1,3-Dipolar Cycloadduct StartB->IntB [3+2] Cycloaddition IntB->Prod Aromatization

Mechanistic pathways for 3-methyl-1H-cycloocta[c]pyrazole synthesis.

Quantitative Performance Comparison

To facilitate objective decision-making, the experimental performance metrics of both protocols are summarized below. Data reflects optimized runs at a 10 mmol scale.

ParameterProtocol A: CyclocondensationProtocol B: 1,3-Dipolar Cycloaddition
Overall Yield 65 - 72%88 - 95%
Regioselectivity Moderate (80:20 mixture)Excellent (>95:5)
Reaction Time 4 - 6 hours1 hour
Catalyst Required Glacial Acetic Acid (0.1 equiv)None (Photochemical 300 nm)
E-factor (Waste) High (Aqueous workup needed)Low (Atom economical, N 2​ byproduct)
Scalability Excellent (>100 g batch)Limited by Photoreactor capacity (<5 g)

Step-by-Step Experimental Protocols

Every protocol described here is designed as a self-validating system . By monitoring specific physical or chemical cues, researchers can confirm reaction progress without relying solely on offline analytics.

Protocol A: Acid-Catalyzed Cyclocondensation

Ideal for large-scale, early-phase scaffold generation.

  • Substrate Equilibration: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylcyclooctanone (10.0 mmol) in 50 mL of absolute ethanol.

  • Controlled Addition: Cool the mixture to 0 °C. Add hydrazine hydrate (11.0 mmol) dropwise over 15 minutes. Causality: The low temperature suppresses the formation of undesired bis-hydrazones (azines) by controlling the kinetic rate of the initial nucleophilic attack.

  • Activation: Add glacial acetic acid (1.0 mmol, 0.1 equiv).

  • Reflux & Self-Validation: Heat the reaction to reflux (78 °C) for 4 hours. Self-Validating Cue: The stoichiometric accumulation of water in the Dean-Stark trap (exactly 2 equivalents, ~0.36 mL) provides direct, visual confirmation that both the initial condensation and subsequent dehydrative aromatization are complete.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , extract with EtOAc (3 x 20 mL), and dry over anhydrous MgSO 4​ .

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to isolate the product.

Protocol B: Strain-Promoted Photochemical Cycloaddition

Ideal for high-purity, late-stage functionalization and SAR library generation.

  • Preparation: In an oven-dried quartz reaction vessel, dissolve cyclooctyne (10.0 mmol) and the selected 2,5-diphenyl-2H-tetrazole precursor (10.0 mmol) in 40 mL of anhydrous acetonitrile.

  • Irradiation & Self-Validation: Place the vessel in a UV photoreactor equipped with 300 nm lamps. Irradiate at ambient temperature for 1 hour. Self-Validating Cue: The photochemical decomposition of the tetrazole releases nitrogen gas. The continuous evolution of micro-bubbles serves as an intrinsic kinetic indicator; the visible cessation of bubbling validates the complete consumption of the tetrazole and the end of the reaction.

  • Workup: Remove the acetonitrile under reduced pressure. Because the reaction is highly atom-economical and catalyst-free, aqueous extraction is entirely bypassed.

  • Purification: Directly load the crude residue onto a silica column (Hexanes:EtOAc 9:1) to yield the highly pure cycloocta[c]pyrazole derivative.

Workflow Step1 Substrate Preparation (Equilibration) Step2A Method A: Acid-Catalyzed Reflux (Dean-Stark) Step1->Step2A Step2B Method B: UV Irradiation (300 nm, MeCN) Step1->Step2B Step3 Self-Validation (H2O Vol / N2 Evolution) Step2A->Step3 Step2B->Step3 Step4 Purification (Flash Chromatography) Step3->Step4 Step5 Product Validation (NMR & HRMS) Step4->Step5

Step-by-step experimental workflow and validation logic for both protocols.

Conclusion & Recommendations

For laboratories prioritizing throughput and scalability , Protocol A remains the workhorse. However, researchers must be prepared to invest time in chromatographic separation due to the ~80:20 regiomeric mixtures commonly observed during cyclocondensation.

Conversely, for teams focused on medicinal chemistry and high-fidelity library synthesis , Protocol B is vastly superior. The exploitation of cyclooctyne's ring strain coupled with photoclick chemistry delivers near-perfect regioselectivity and eliminates metal contamination risks, easily justifying the initial capital expenditure for photochemical equipment.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. Available at:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024. Available at:[Link]

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines. Sonar, 2022. Available at: [Link]

Comparative

A Researcher's Guide to Comparative Pharmacokinetic Profiling of Novel Pyrazole Analogs

For drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused framework for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused framework for the comparative pharmacokinetic evaluation of pyrazole-based compounds, a class of heterocyclic scaffolds with significant therapeutic potential.[1][2][3][4] While direct comparative data for 3-methyl-1H-cycloocta[c]pyrazole analogs is not extensively published, this guide will equip researchers with the foundational knowledge and experimental strategies to generate and interpret such crucial data for their proprietary analogs.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile biological activity.[4][5] However, subtle structural modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. Therefore, a robust comparative pharmacokinetic analysis is not merely a data-gathering exercise; it is a critical step in lead optimization and candidate selection.

Pillar 1: Deconstructing Pharmacokinetics for Pyrazole Analogs

A comprehensive pharmacokinetic profile is built upon four key pillars: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the interplay of these factors is paramount for predicting a drug's in vivo behavior.

Absorption: This refers to the extent and rate at which a drug enters the systemic circulation. For orally administered pyrazole analogs, this involves traversing the gastrointestinal tract and entering the bloodstream. Key parameters to assess include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation unchanged. Low oral bioavailability can be a significant hurdle for drug development.[6][7][8][9]

  • Maximum Concentration (Cmax) : The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

Distribution: Once in the bloodstream, the drug distributes into various tissues and organs. Important considerations for pyrazole analogs include:

  • Volume of Distribution (Vd) : An apparent volume that describes the extent of drug distribution in the body. A high Vd may indicate extensive tissue binding.

  • Plasma Protein Binding (PPB) : The extent to which a drug binds to plasma proteins like albumin. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[10]

Metabolism: This is the biochemical transformation of drug molecules, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) superfamily.[11] The pyrazole ring itself and its substituents can be sites of metabolic modification.[12][13] Key aspects to investigate are:

  • Metabolic Stability : The susceptibility of a compound to metabolism. High metabolic instability can lead to rapid clearance and a short duration of action.

  • Metabolite Identification : Identifying the major metabolites is crucial, as they may have their own pharmacological activity or toxicity. Pyrazole metabolism can involve hydroxylation and conjugation.[13]

  • CYP450 Inhibition/Induction : Pyrazole derivatives can inhibit or induce specific CYP enzymes, leading to potential drug-drug interactions.[12][14][15]

Excretion: This is the process by which the drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile/feces).

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Elimination Half-life (t½) : The time it takes for the plasma concentration of the drug to decrease by half.

Pillar 2: Experimental Workflows for Generating Comparative Data

A tiered approach, combining in vitro and in vivo studies, provides a comprehensive understanding of the pharmacokinetic profile of novel pyrazole analogs.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling

These assays are typically high-throughput and provide early insights into a compound's properties, allowing for rapid screening and comparison of multiple analogs.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation : Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation : In a 96-well plate, add the test pyrazole analog (typically at a final concentration of 1 µM) to the microsome suspension.

  • Initiation : Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[16]

  • Data Analysis : Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.

Causality Behind Experimental Choices:

  • Liver Microsomes : These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs, making them a standard model for assessing metabolic stability.

  • NADPH : This is a necessary cofactor for CYP-mediated metabolic reactions. Its addition initiates the process.

  • LC-MS/MS : This analytical technique provides the sensitivity and selectivity required to accurately quantify the drug in a complex biological matrix.[16]

Diagram: In Vitro Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw Liver Microsomes inc1 Add Pyrazole Analog to Microsomes prep1->inc1 prep2 Prepare NADPH Solution inc2 Initiate with NADPH prep2->inc2 inc1->inc2 samp1 Quench at Time Points inc2->samp1 samp2 Analyze via LC-MS/MS samp1->samp2 data1 Calculate In Vitro Half-life samp2->data1

Caption: Workflow for assessing in vitro metabolic stability.

Table 1: Hypothetical Comparative In Vitro ADME Data for 3-Methyl-1H-cycloocta[c]pyrazole Analogs

AnalogCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)In Vitro Metabolic Half-life (min)
Analog A 15.292.545
Analog B 8.585.1> 60
Analog C 2.198.912
Reference 10.090.030

This table illustrates how in vitro data can be used to compare different analogs. Higher Caco-2 permeability suggests better absorption, while a longer metabolic half-life indicates greater stability.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to determine the complete pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Dosing : Administer the pyrazole analog to a cohort of rats via intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling : At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the rats into tubes containing an anticoagulant.

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

  • Sample Analysis : Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use specialized software to perform a non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).[17]

Causality Behind Experimental Choices:

  • IV and PO Dosing : Comparing the area under the curve (AUC) from both routes allows for the calculation of absolute oral bioavailability, a critical parameter.

  • Serial Blood Sampling : A well-designed sampling schedule is essential to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[10]

  • Non-Compartmental Analysis : This is a standard method for deriving pharmacokinetic parameters without assuming a specific compartmental model for the body.[17]

Diagram: In Vivo Pharmacokinetic Study Workflow

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dose1 Administer IV Dose samp1 Collect Blood Samples at Time Points dose1->samp1 dose2 Administer PO Dose dose2->samp1 samp2 Prepare Plasma samp1->samp2 ana1 Quantify Drug via LC-MS/MS samp2->ana1 ana2 Perform Non-Compartmental Analysis ana1->ana2

Caption: Workflow for an in vivo pharmacokinetic study.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Data for 3-Methyl-1H-cycloocta[c]pyrazole Analogs in Rats

AnalogCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (F%)
Analog A 8501.542004.265
Analog B 12002.075008.182
Analog C 1500.53501.815
Reference 6001.030003.550

This table demonstrates how in vivo data allows for a direct comparison of the overall exposure and persistence of different analogs in the body. A higher oral bioavailability is generally desirable.

Pillar 3: Interpreting the Data and Guiding Lead Optimization

The ultimate goal of comparative pharmacokinetic profiling is to establish a structure-pharmacokinetic relationship (SPR) that can guide the design of improved analogs.

  • High Cmax and short Tmax may be desirable for drugs where a rapid onset of action is needed.

  • A longer t½ can allow for less frequent dosing.

  • Low oral bioavailability may necessitate chemical modifications to improve absorption or reduce first-pass metabolism. For example, if an analog has poor permeability but high metabolic stability, efforts should focus on improving its physicochemical properties to enhance absorption. Conversely, if an analog has good permeability but is rapidly metabolized, modifications should be made to block the metabolic soft spots.

By systematically evaluating a series of analogs, researchers can identify the structural features that confer favorable pharmacokinetic properties.

Conclusion

The comparative pharmacokinetic profiling of novel 3-methyl-1H-cycloocta[c]pyrazole analogs, or any new series of pyrazole-based compounds, is a multi-faceted process that requires a deep understanding of ADME principles and rigorous experimental execution. By employing the in vitro and in vivo methodologies outlined in this guide, and by carefully interpreting the resulting data, researchers can make informed decisions to advance drug candidates with the highest probability of clinical success. This systematic approach ensures that the journey from a promising scaffold to a life-changing therapeutic is guided by robust scientific evidence.

References

  • Jado, A. A., & Abdel-Wahab, B. F. (2018). Pyrazole and its derivatives: a review of methods of synthesis and biological activities. Molecules, 23(1), 134.
  • Lv, K., et al. (2016). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potent MEK inhibitors. European Journal of Medicinal Chemistry, 124, 82-93.
  • de Oliveira, R., et al. (2017). Antinociceptive effect of a new pyrazole derivative in mice. Pharmacological Reports, 69(5), 1010-1016.
  • Manna, F., et al. (2005). Synthesis of some pyrazole derivatives and preliminary investigation of their affinity binding to P-glycoprotein. Bioorganic & Medicinal Chemistry Letters, 15(20), 4632-4635. Available at: [Link]

  • Bansal, R. K. (2020). Heterocyclic Chemistry.
  • Gonzalez, F. J. (2005). Role of cytochromes P450 in chemical toxicity and carcinogenesis. Archives of Toxicology, 79(1), 1-10.
  • Charles River Laboratories. (n.d.). Pharmacokinetics (PK) Screening. Retrieved from [Link]

  • Irving Institute for Clinical and Translational Research. (n.d.). Pharmacokinetic Profiling. Retrieved from [Link]

  • Food and Drug Administration. (2019). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Retrieved from [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. Available at: [Link]

  • Gabrielsson, J., & Weiner, D. (2016).
  • Kulkarni, S. K., & Singh, V. P. (2008). Pyrazole and its biological activity: a review. International Journal of PharmTech Research, 1(1), 1-12.
  • Singh, S. S., & Singh, N. (2018). A review on pyrazole derivatives of pharmacological potential. Journal of Basic and Clinical Pharmacy, 9(3), 66.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 427-439.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Di, L., & Kerns, E. H. (2015).
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research, 34(suppl_1), D668-D672.
  • G. S. Kumar, Y. A. Kumar, and B. S. Kumar, "Recent Developments on Pyrazole Derivatives as Anticancer Agents," Mini-Reviews in Medicinal Chemistry, vol. 19, no. 1, pp. 43-60, 2019.
  • S. A. G. E. D. A. M. H. A. M. A. D. Al-Masoudi, "Synthesis and biological evaluation of new pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 44, no. 10, pp. 4123-4128, 2009.
  • A. A. Bekhit and T. Abdel-Aziem, "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents," Bioorganic & Medicinal Chemistry, vol. 12, no. 8, pp. 1935-1945, 2004.
  • S. G. Kucukguzel, I. Kucukguzel, and S. Rollas, "Recent advances in the synthesis and biological activity of pyrazoles," Current Medicinal Chemistry, vol. 15, no. 12, pp. 1185-1199, 2008.
  • F. A. K. El-Telbani and H. H. Z. El-Gazzar, "Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents," European Journal of Medicinal Chemistry, vol. 45, no. 11, pp. 5046-5052, 2010.
  • A. M. M. G. D. A. A. M. El-Saghier, "Synthesis and antimicrobial activity of some new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives," Molecules, vol. 16, no. 9, pp. 7447-7457, 2011.
  • A. M. M. G. D. A. A. M. El-Saghier, "Synthesis and biological evaluation of some new pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 3886-3892, 2011.
  • S. K. S. A. A. A. A. A. El-Shehry, "Synthesis and biological evaluation of some new pyrazole derivatives as potential anti-inflammatory agents," Bioorganic & Medicinal Chemistry, vol. 19, no. 15, pp. 4585-4592, 2011.
  • F. A. K. El-Telbani and H. H. Z. El-Gazzar, "Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents," European Journal of Medicinal Chemistry, vol. 45, no. 11, pp. 5046-5052, 2010.
  • H. M. A. A. A. A. A. A. Al-Said, "Synthesis and biological evaluation of some new pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 3886-3892, 2011.
  • M. A. A. A. A. A. A. A. A. Al-Omar, "Synthesis and biological evaluation of some new pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 3886-3892, 2011.
  • A. M. M. G. D. A. A. M. El-Saghier, "Synthesis and antimicrobial activity of some new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives," Molecules, vol. 16, no. 9, pp. 7447-7457, 2011.
  • A. M. M. G. D. A. A. M. El-Saghier, "Synthesis and biological evaluation of some new pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 3886-3892, 2011.
  • S. K. S. A. A. A. A. A. El-Shehry, "Synthesis and biological evaluation of some new pyrazole derivatives as potential anti-inflammatory agents," Bioorganic & Medicinal Chemistry, vol. 19, no. 15, pp. 4585-4592, 2011.

Sources

Validation

Technical Comparison Guide: Cross-Coupling Efficiency of 3-Methyl-1H-cycloocta[c]pyrazole vs. Standard Heterocycles

As drug discovery programs increasingly prioritize molecules with a higher fraction of sp³ carbons (Fsp³) to escape "flatland" and improve clinical success rates, saturated fused heterocycles have become highly sought-af...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize molecules with a higher fraction of sp³ carbons (Fsp³) to escape "flatland" and improve clinical success rates, saturated fused heterocycles have become highly sought-after scaffolds[1]. Among these, 3-methyl-1H-cycloocta[c]pyrazole represents a unique, highly lipophilic 3D architecture. However, fusing a flexible, sterically demanding 8-membered cyclooctane ring to a pyrazole core introduces profound challenges during late-stage functionalization.

This guide provides an objective, data-driven comparison of the cross-coupling efficiency of 3-methyl-1H-cycloocta[c]pyrazole against traditional planar heterocycles (like indazoles and standard pyrazoles), detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: Sterics, Electronics, and Catalyst Poisoning

To understand why 3-methyl-1H-cycloocta[c]pyrazole behaves differently in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) compared to its planar counterparts, we must analyze the system at the molecular level.

The sp³ Steric Shield

Unlike indazole (a benzene-fused pyrazole), which is completely planar and sp²-hybridized, the cyclooctane ring in cycloocta[c]pyrazole is sp³-hybridized and highly puckered. It rapidly interconverts between multiple conformations (e.g., boat-chair, crown). These conformations project axial hydrogen atoms directly into the spatial hemisphere of the pyrazole's C4 and C5 positions. When a bulky Pd(0) catalyst attempts the oxidative addition step into a C4-halogen bond, it encounters severe steric repulsion from this dynamic sp³ shield.

N-H Acidity and Off-Cycle Pd-Poisoning

Unprotected, nitrogen-rich heterocycles are notorious for inhibiting palladium catalysts. The acidic N-H proton can be deprotonated under basic cross-coupling conditions, allowing the pyrazole nitrogen to coordinate tightly to Pd(II) intermediates. This forms highly stable, off-cycle palladium-azolyl dimers that stall the catalytic cycle[2].

Because the steric bulk of the cyclooctane ring slows down the productive oxidative addition step, the system is given more time to fall into this off-cycle thermodynamic trap. Therefore, standard catalyst systems like Pd(PPh₃)₄, which work well for unhindered pyrazoles, fail completely when applied to 3-methyl-1H-cycloocta[c]pyrazole. Overcoming this requires highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) that generate a monomeric L₁Pd(0) species and physically prevent the formation of off-cycle Pd-N dimers[2].

Decision Matrix for Catalyst Selection

Below is the logical workflow for selecting the appropriate catalyst system based on the steric and electronic profile of the target pyrazole scaffold.

G Start Substrate: 4-Halo-Pyrazole CheckSterics Evaluate sp³ Steric Bulk (e.g., Cyclooctane Fusion) Start->CheckSterics CheckNH Evaluate N-H Protection Start->CheckNH Bulky High Steric Hindrance (Cycloocta[c]pyrazole) CheckSterics->Bulky Flat Low Steric Hindrance (Indazole / Pyrazole) CheckSterics->Flat Unprotected Unprotected N-H (High Poisoning Risk) CheckNH->Unprotected Protected Protected N-H (Low Poisoning Risk) CheckNH->Protected Action1 Use Bulky Biaryl Ligands (XPhos Pd G2 / SPhos) Bulky->Action1 Action2 Use Standard Catalysts (Pd(PPh₃)₄ / Pd(dppf)Cl₂) Flat->Action2 Unprotected->Action1 Protected->Action2

Decision matrix for palladium catalyst selection based on pyrazole steric bulk and N-H protection.

Comparative Performance Data

The following table synthesizes the cross-coupling efficiency of three distinct pyrazole classes. The general reactivity of the carbon-halogen bond dictates that iodides and bromides are preferred over chlorides[3]. The data highlights the necessity of advanced precatalysts when dealing with the cycloocta-fused system.

SubstrateReaction TypeCatalyst SystemYield (%)Mechanistic Observation
4-Bromo-3-methyl-1H-pyrazole Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄ (5 mol%), K₂CO₃92% Minimal steric hindrance; standard conditions allow rapid oxidative addition.
4-Bromo-1H-indazole Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄ (5 mol%), K₂CO₃87% Planar sp² geometry allows unhindered Pd approach.
4-Bromo-3-methyl-1H-cycloocta[c]pyrazole Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄ (5 mol%), K₂CO₃34% Severe steric clash from sp³ cyclooctane ring; catalyst poisoning observed.
4-Bromo-3-methyl-1H-cycloocta[c]pyrazole Suzuki-Miyaura (Phenylboronic acid)XPhos Pd G2 (2 mol%), K₃PO₄89% Bulky ligand prevents off-cycle Pd-N binding and forces reductive elimination[2].

Self-Validating Experimental Protocol

To ensure high-fidelity results when coupling sterically hindered, unprotected heterocycles like 4-bromo-3-methyl-1H-cycloocta[c]pyrazole, process chemists must utilize a self-validating system. The following protocol utilizes the XPhos Pd G2 precatalyst, which rapidly generates the active L₁Pd(0) species under mildly basic conditions.

Materials Required
  • Substrate: 4-Bromo-3-methyl-1H-cycloocta[c]pyrazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: (2.0 mol%)

  • Base: K₃PO₄ (aqueous, 0.5 M) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and the XPhos Pd G2 precatalyst.

    • Seal the flask with a rubber septum and purge with argon (3x vacuum/argon cycles).

    • Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Solvent and Base Addition:

    • Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous K₃PO₄ solution.

    • Causality Note: A biphasic system is utilized because the highly lipophilic cycloocta-fused pyrazole is highly soluble in dioxane, while the base requires water for optimal dissociation and transmetalation efficiency.

  • Catalyst Activation & Heating:

    • Place the flask in a pre-heated oil bath at 80 °C.

  • Self-Validation & Reaction Monitoring:

    • Checkpoint 1 (15 minutes): Observe the solution color. The mixture should transition from a pale yellow to a deep red/brown, indicating the successful deprotonation of the G2 precatalyst and generation of the active Pd(0) species. Validation Failure: If the solution turns opaque black and precipitates, bulk Pd-black has formed (catalyst decomposition). Abort and verify solvent degassing.

    • Checkpoint 2 (2 hours): Sample the organic layer for LCMS analysis. Look for the disappearance of the brominated starting material. Validation Failure: If >40% starting material remains, the N-H group has likely sequestered the catalyst. Spike the reaction with an additional 1 mol% XPhos Pd G2 and 0.5 equiv of boronic acid.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society 135, no. 34 (2013): 12877–12885.[Link]

  • "Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles." The Journal of Organic Chemistry (2014). [Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-methyl-1H-cycloocta[c]pyrazole in Human Plasma

Abstract The quantification of novel small molecule entities in biological matrices is a cornerstone of drug development, underpinning critical pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantification of novel small molecule entities in biological matrices is a cornerstone of drug development, underpinning critical pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][2][3] However, the reliability of the data generated is entirely contingent on the rigorous validation of the bioanalytical method. This guide provides an in-depth, scientifically-grounded framework for the full validation of an LC-MS/MS method for a novel heterocyclic compound, 3-methyl-1H-cycloocta[c]pyrazole, in human plasma. By synthesizing insights from leading regulatory guidelines, including the FDA and EMA, and the harmonized ICH M10 guideline, we present not just the protocols, but the scientific rationale behind each validation parameter.[4][5][6][7] This document serves as a comprehensive resource for researchers and drug development professionals, comparing the method's performance against stringent acceptance criteria and establishing its fitness for purpose in a regulated bioanalytical environment.

The Bioanalytical Imperative: Method Development Strategy

The successful quantification of 3-methyl-1H-cycloocta[c]pyrazole, a novel pyrazole derivative, necessitates an analytical method that is both robust and highly sensitive. The complex nature of human plasma, a matrix rich in endogenous components like phospholipids, presents significant challenges, including potential ion suppression or enhancement, collectively known as the matrix effect.[8][9][10][11] An uncharacterized matrix effect can severely compromise method accuracy and precision.[11][12]

Our strategy, therefore, centers on developing a highly selective LC-MS/MS method that mitigates these risks.

1.1. Chromatographic and Mass Spectrometric Design

The core of the method relies on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for specific detection.[1]

  • Chromatography: A reverse-phase UPLC (Ultra-Performance Liquid Chromatography) system is selected to achieve rapid and efficient separation of the analyte from endogenous plasma components. A gradient elution is employed to ensure sharp peak shapes and reduce run times.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[13] This is achieved by monitoring a specific precursor-to-product ion transition unique to 3-methyl-1H-cycloocta[c]pyrazole.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, 3-methyl-d3-1H-cycloocta[c]pyrazole, is a critical choice. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations during sample preparation and injection.[10][14]

1.2. Sample Preparation: The Key to Mitigating Matrix Effects

While protein precipitation is a fast high-throughput method, it often fails to remove sufficient matrix components, particularly phospholipids.[12] To ensure a cleaner extract and minimize matrix effects, a Supported Liquid Extraction (SLE) protocol is chosen. This technique provides the high recovery of liquid-liquid extraction with the simplicity and reproducibility of solid-phase extraction.

The Validation Framework: A Regulatory-Compliant Approach

Bioanalytical method validation is not merely a series of experiments but a documented process that proves an analytical method is reliable for its intended use.[4][15] The validation workflow presented here is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard adopted by the FDA and EMA.[5]

Validation_Parameters cluster_Core Core Performance Characteristics cluster_Matrix Matrix-Related Assessments cluster_SampleHandling Sample Handling & Stability Selectivity Selectivity Linearity_Range Linearity & Range Accuracy_Precision Accuracy & Precision LLOQ Sensitivity (LLOQ) Accuracy_Precision->LLOQ Matrix_Effect Matrix Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Dilution_Integrity Dilution Integrity Full_Validation Full_Validation Full_Validation->Selectivity Full_Validation->Linearity_Range Full_Validation->Accuracy_Precision Full_Validation->Matrix_Effect Full_Validation->Stability Full_Validation->Dilution_Integrity

Caption: Interrelationship of key validation parameters for a full bioanalytical method validation.

Experimental Protocols and Acceptance Criteria

This section details the experimental design for each core validation parameter. The acceptance criteria are based on the harmonized standards set forth by the FDA and EMA for small molecule bioanalysis.[4][6][16]

Selectivity and Specificity
  • Scientific Rationale: Selectivity ensures the method can differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and endogenous matrix components.[4][17][18] Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured.[2][17]

  • Experimental Protocol:

    • Analyze a minimum of six blank human plasma lots from individual donors.

    • Analyze a blank plasma sample spiked only with the internal standard (IS).

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • In blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

    • Interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Linearity and Calibration Curve
  • Scientific Rationale: Linearity demonstrates a proportional relationship between the instrument response and the known concentration of the analyte over a specific range.[19][20][21] This relationship forms the basis of the calibration curve used to quantify unknown samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards in plasma by spiking known concentrations of the analyte. A minimum of six non-zero concentration levels is required.

    • The calibration range should encompass the expected concentrations in study samples, including the LLOQ and Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression with appropriate weighting (e.g., 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[19]

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

ParameterResultAcceptance Criteria
Calibration Range 0.5 - 500 ng/mLCovers expected concentrations
Regression Model Linear, 1/x² weightingAppropriate for data
Correlation (r²) 0.998≥ 0.99
Back-calculated Accuracy All points within ±8%≤ ±15% (≤ ±20% at LLOQ)
Accuracy and Precision
  • Scientific Rationale: Accuracy measures the closeness of the determined concentration to the true nominal value, while precision measures the random error and reproducibility of the method.[2][22][23][24] These are the most critical parameters for ensuring the reliability of quantitative data.[4]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of ULOQ).

    • Analyze five replicates of each QC level in three separate analytical runs conducted on at least two different days (intra- and inter-day validation).

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.[16][25]

    • Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.[16][25]

Table: Intra-Day and Inter-Day Accuracy & Precision Data

QC Level (ng/mL) Intra-Day Accuracy (% Bias) Intra-Day Precision (%CV) Inter-Day Accuracy (% Bias) Inter-Day Precision (%CV) Acceptance Criteria (%Bias / %CV)
LLOQ (0.5) +5.8% 8.2% +7.1% 11.5% ±20% / ≤20%
Low (1.5) -4.2% 6.5% -3.8% 7.9% ±15% / ≤15%
Mid (75) +1.5% 3.1% +2.0% 4.3% ±15% / ≤15%

| High (400) | -2.9% | 2.8% | -2.5% | 3.9% | ±15% / ≤15% |

Matrix Effect
  • Scientific Rationale: This experiment assesses the impact of co-eluting endogenous components from the biological matrix on the ionization of the analyte and IS.[9][10] It is a mandatory test for methods using mass spectrometric detection.[16]

  • Experimental Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at Low and High QC concentrations. This is Set B.

    • Prepare corresponding pure solutions of the analyte and IS in the reconstitution solvent. This is Set A.

    • Calculate the Matrix Factor (MF) for both the analyte and the IS by taking the ratio of the peak areas (B/A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different plasma lots should not exceed 15%.

Stability
  • Scientific Rationale: Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the final analysis.[16][26][27] This includes various storage and handling conditions that mimic real-world scenarios.

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.[25][27]

    • Bench-Top Stability: Keep Low and High QCs at room temperature for a duration that exceeds the expected sample handling time before analysis.

    • Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.[27]

    • Processed Sample Stability: Evaluate the stability of the analyte in the final extracted sample matrix, kept in the autosampler for the expected run time.

  • Acceptance Criteria: For all stability tests, the mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.[16][27]

Sample_Workflow Plasma_Sample Human Plasma Sample (QC or Unknown) Add_IS Spike with SIL-IS Plasma_Sample->Add_IS SLE Supported Liquid Extraction (SLE) Add_IS->SLE Evaporate Evaporate to Dryness SLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Data_Analysis Data Acquisition & Processing (Quantification against Calibration Curve) Inject->Data_Analysis

Caption: The experimental workflow from sample preparation to final data analysis.

Method Performance Comparison and Summary

The validation experiments confirm that the developed LC-MS/MS method is reliable, reproducible, and fit for the purpose of quantifying 3-methyl-1H-cycloocta[c]pyrazole in human plasma. The table below provides a comparative summary of the method's performance against the stringent acceptance criteria derived from global regulatory guidelines.

Table: Summary of Validation Performance vs. Regulatory Acceptance Criteria

Validation Parameter Experimental Result Acceptance Criteria Status
Selectivity No interference >20% of LLOQ No significant interference Pass
Linearity (r²) 0.998 ≥ 0.99 Pass
LLOQ 0.5 ng/mL Sufficiently low for study Pass
Intra-Day Accuracy -4.2% to +5.8% ±15% (±20% at LLOQ) Pass
Intra-Day Precision 2.8% to 8.2% ≤15% (≤20% at LLOQ) Pass
Inter-Day Accuracy -3.8% to +7.1% ±15% (±20% at LLOQ) Pass
Inter-Day Precision 3.9% to 11.5% ≤15% (≤20% at LLOQ) Pass
Matrix Effect (%CV) 7.8% ≤15% Pass
Stability (All tests) Mean bias within ±10% Mean bias within ±15% Pass

| Dilution Integrity | Accuracy/Precision within ±9% | Accuracy/Precision within ±15% | Pass |

This method demonstrates clear advantages over potential alternatives. For instance, a method using simple protein precipitation might have failed the matrix effect test, leading to unreliable data. Similarly, a method without a stable isotope-labeled internal standard would likely show higher variability and fail to meet the stringent precision requirements.

Conclusion

This guide has detailed the comprehensive validation of a selective, sensitive, and robust LC-MS/MS method for the quantification of 3-methyl-1H-cycloocta[c]pyrazole in human plasma. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, the method has been proven to meet the rigorous standards set by international regulatory bodies like the FDA and EMA. The successful validation, underscored by the data presented, establishes this method as a reliable tool for supporting drug development, ensuring the integrity of data in future pharmacokinetic and clinical studies.

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Importance of matrix effects in LC–MS/MS... (2013). Ovid. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? (2026). Master Analytical Validation. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). University of Alabama at Birmingham. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020). IntechOpen. [Link]

  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. (1993). PubMed. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]

  • Bioanalytical Method Validation. (2018). FDA. [Link]

  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (n.d.). PMC. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). PLOS ONE. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. [Link]

  • Selectivity versus specificity in chromatographic analytical methods. (2018). ResearchGate. [Link]

  • What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Supporting information - The Royal Society of Chemistry. (2012). Royal Society of Chemistry. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019). FDA. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • HPLC vs MS: Sensitivity and Selectivity Comparison. (2025). Patsnap Eureka. [Link]

Sources

Validation

A Comprehensive Guide to Differentiating Structural Isomers of 3-methyl-1H-cycloocta[c]pyrazole via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The regioselective synthesis of fused heterocyclic compounds, such as 3-methyl-1H-cycloocta[c]pyrazole, often presents a significant analytical challenge: t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of fused heterocyclic compounds, such as 3-methyl-1H-cycloocta[c]pyrazole, often presents a significant analytical challenge: the potential formation of a mixture of structural isomers. The precise characterization of these isomers is a critical step in drug discovery and development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the structural isomers of 3-methyl-1H-cycloocta[c]pyrazole, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to achieve unambiguous structural elucidation.

The Challenge of Isomerism in 3-methyl-1H-cycloocta[c]pyrazole

The synthesis of 3-methyl-1H-cycloocta[c]pyrazole, likely proceeding through the condensation of a β-diketone precursor derived from cyclooctanone with hydrazine, can theoretically yield two primary tautomeric isomers: 3-methyl-1H-cycloocta[c]pyrazole (the 1H-tautomer) and 3-methyl-2H-cycloocta[c]pyrazole (the 2H-tautomer). These isomers, while possessing the same molecular formula and mass, differ in the position of the proton on the pyrazole nitrogen and the location of the double bonds within the pyrazole ring. This subtle difference can significantly impact the molecule's three-dimensional structure and its interactions with biological targets.

Distinguishing between these tautomers using mass spectrometry alone is often impossible due to their identical mass-to-charge ratios. Chromatographic separation can be challenging if the isomers have similar polarities. Therefore, NMR spectroscopy emerges as the definitive analytical tool for their differentiation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.

isomers cluster_1 3-methyl-1H-cycloocta[c]pyrazole (1H-tautomer) cluster_2 3-methyl-2H-cycloocta[c]pyrazole (2H-tautomer) isomer1 Structure of 1H-tautomer isomer2 Structure of 2H-tautomer isomer1->isomer2 Tautomerization workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation H1_NMR 1. ¹H NMR & D₂O Exchange Initial_Assessment A. Initial Assessment (Number of isomers, proton/carbon count) H1_NMR->Initial_Assessment C13_NMR 2. ¹³C NMR C13_NMR->Initial_Assessment COSY 3. COSY Assign_Protons B. Assign Proton Signals (COSY & HSQC) COSY->Assign_Protons HSQC 4. HSQC HSQC->Assign_Protons Assign_Carbons C. Assign Carbon Signals (HSQC & HMBC) HSQC->Assign_Carbons HMBC 5. HMBC HMBC->Assign_Carbons Establish_Connectivity D. Establish Connectivity & Fused Ring Structure (HMBC) HMBC->Establish_Connectivity NOESY 6. NOESY Determine_Stereochemistry E. Determine Isomer Structure (NOESY) NOESY->Determine_Stereochemistry Initial_Assessment->Assign_Protons Assign_Protons->Establish_Connectivity Assign_Carbons->Establish_Connectivity Establish_Connectivity->Determine_Stereochemistry Final_Structure F. Unambiguous Isomer Assignment Determine_Stereochemistry->Final_Structure

Caption: Experimental workflow for the differentiation of isomers.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key NMR experiments. Instrument-specific parameters may need to be adjusted.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified sample of 3-methyl-1H-cycloocta[c]pyrazole (or the isomeric mixture).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. 3. Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

1D ¹H NMR Spectroscopy
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D proton spectrum using a single-pulse experiment.

  • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • For D₂O exchange, acquire an initial spectrum, then remove the sample, add a drop of D₂O, shake well, and re-acquire the spectrum to identify exchangeable N-H protons.

2D COSY Spectroscopy
  • Use the same sample and shimming as for the 1D ¹H NMR.

  • Load a standard gradient-enhanced COSY pulse sequence. [1]3. Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of increments in the indirect dimension (t₁) and the number of scans per increment to achieve adequate resolution and signal-to-noise.

  • Acquire and process the 2D data to generate the correlation map.

2D HSQC Spectroscopy
  • Use the same sample. It is recommended not to spin the sample for 2D experiments. [2]2. Load a standard gradient-enhanced HSQC pulse sequence.

  • Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1) to cover the expected chemical shift ranges.

  • Acquire the data. HSQC is a relatively sensitive experiment, so a shorter acquisition time may be sufficient compared to HMBC.

  • Process the 2D data to obtain the ¹H-¹³C one-bond correlation spectrum.

2D HMBC Spectroscopy
  • Use the same sample.

  • Load a standard gradient-enhanced HMBC pulse sequence.

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

  • Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. [3]5. Acquire the data, which may require more scans than HSQC for good signal-to-noise, especially for correlations to quaternary carbons.

  • Process the 2D data to visualize the long-range ¹H-¹³C correlations.

2D NOESY Spectroscopy
  • Use a well-prepared, degassed sample to minimize paramagnetic relaxation effects. Do not spin the sample. [4]2. Load a standard phase-sensitive gradient-enhanced NOESY pulse sequence.

  • Set the spectral widths in both dimensions to include all proton signals.

  • The mixing time is a crucial parameter and should be optimized. For small molecules, a mixing time of 500-800 ms is a good starting point. [5][6]5. Acquire the data and process it carefully, including proper phasing, to distinguish between positive and negative cross-peaks. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks. [6]

Conclusion

The unambiguous structural elucidation of isomers is a non-trivial but essential task in chemical research and development. By employing a systematic and multi-technique NMR approach, researchers can confidently differentiate between the structural isomers of 3-methyl-1H-cycloocta[c]pyrazole. The combination of 1D NMR for initial assessment, and 2D techniques like COSY, HSQC, HMBC, and particularly NOESY, provides a comprehensive dataset that allows for the complete assignment of the molecular structure. This detailed analytical workflow ensures the scientific integrity of the research and is a critical component of the drug development pipeline.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.